molecular formula C16H14O6 B12323328 Homoeriodictyol chalcone CAS No. 25515-47-3

Homoeriodictyol chalcone

Número de catálogo: B12323328
Número CAS: 25515-47-3
Peso molecular: 302.28 g/mol
Clave InChI: WQWVIIRCVOZVPN-HWKANZROSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Homoeriodictyol chalcone is a member of the class of chalcones that is trans-chalcone substituted by hydroxy groups at positions 4, 2', 4' and 6' and a methoxy group at position 3. It has a role as a plant metabolite. It is a member of chalcones, a benzenetriol and a member of guaiacols. It is functionally related to a trans-chalcone.
4,2',4',6'-Tetrahydroxy-3-methoxychalcone has been reported in Cunila with data available.

Propiedades

Número CAS

25515-47-3

Fórmula molecular

C16H14O6

Peso molecular

302.28 g/mol

Nombre IUPAC

(E)-3-(4-hydroxy-3-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C16H14O6/c1-22-15-6-9(2-4-11(15)18)3-5-12(19)16-13(20)7-10(17)8-14(16)21/h2-8,17-18,20-21H,1H3/b5-3+

Clave InChI

WQWVIIRCVOZVPN-HWKANZROSA-N

SMILES isomérico

COC1=C(C=CC(=C1)/C=C/C(=O)C2=C(C=C(C=C2O)O)O)O

SMILES canónico

COC1=C(C=CC(=C1)C=CC(=O)C2=C(C=C(C=C2O)O)O)O

Origen del producto

United States

Foundational & Exploratory

The Enigmatic Precursor: A Technical Guide to the Discovery and Natural Sources of Homoeriodictyol Chalcone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core aspects of homoeriodictyol (B191827) chalcone (B49325), a naturally occurring phenylpropanoid and a key intermediate in the biosynthesis of the flavanone (B1672756) homoeriodictyol. This document provides a detailed exploration of its discovery, primary natural sources, and the experimental methodologies crucial for its study. Quantitative data, where available, is presented in a structured format, and key processes are visualized through detailed diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Discovery and Significance

The discovery of homoeriodictyol chalcone is intrinsically linked to the study of its cyclic counterpart, the flavanone homoeriodictyol. Homoeriodictyol was first identified in the leaves of Eriodictyon californicum, commonly known as Yerba Santa. The existence of the chalcone as an open-chain precursor was later understood with the elucidation of the flavonoid biosynthetic pathway. Chalcone synthase (CHS), a pivotal enzyme, catalyzes the condensation of one molecule of feruloyl-CoA with three molecules of malonyl-CoA to form this compound. This chalcone then undergoes rapid isomerization, facilitated by the enzyme chalcone isomerase (CHI), to form the flavanone homoeriodictyol.

While the flavanone form has been the primary focus of much research due to its taste-modifying and potential therapeutic properties, the chalcone itself is a molecule of significant interest. Chalcones, as a class of compounds, are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. Therefore, understanding the natural occurrence and isolation of this compound is crucial for exploring its full therapeutic potential.

Natural Sources

This compound is found in a variety of plant species, often alongside its flavanone isomer. The primary and most well-documented source is the genus Eriodictyon, native to North America.

Table 1: Principal Natural Sources of this compound

Plant GenusPlant SpeciesCommon NameFamilyPrimary Plant Part
EriodictyonE. californicumYerba SantaBoraginaceaeLeaves
E. angustifoliumNarrowleaf Yerba SantaBoraginaceaeLeaves
E. trichocalyxHairy Yerba SantaBoraginaceaeLeaves
E. crassifoliumThickleaf Yerba SantaBoraginaceaeLeaves
ZuccagniaZ. punctataFabaceae (Leguminosae)Aerial parts
GlycyrrhizaG. glabraLicoriceFabaceae (Leguminosae)Roots

While these plants are known to contain the biosynthetic machinery for producing this compound, the concentration of the chalcone form itself is often low due to its rapid conversion to the more stable flavanone.

Quantitative Data

Specific quantitative data on the concentration of this compound in various plant materials is limited in the existing literature. Most studies focus on the quantification of the more abundant flavanone, homoeriodictyol. However, total flavonoid and phenolic content for some source plants have been reported, providing an indirect measure of the potential presence of chalcone precursors.

Table 2: Total Flavonoid and Phenolic Content in Eriodictyon californicum

Analytical MethodTotal Phenolic Content (μg GAE/mg extract)Total Flavonoid Content (μg QE/mg extract)Reference
Folin-Ciocalteu Assay78.58 ± 0.016-[1][2]
Aluminum Chloride Colorimetric Assay-6.76 ± 0.003[1][2]

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents

It is important to note that these values represent the total phenolic and flavonoid content and not the specific concentration of this compound. The development of sensitive and specific analytical methods is crucial for the accurate quantification of this transient chalcone in plant extracts.

Experimental Protocols

The extraction and isolation of this compound require careful consideration of its potential for isomerization. The following are detailed methodologies adapted from protocols for flavonoid extraction from Eriodictyon species.

Extraction Methodologies

Protocol 1: Soxhlet Extraction

  • Sample Preparation: Air-dry the plant material (e.g., leaves of Eriodictyon californicum) at room temperature and grind into a coarse powder.

  • Extraction: Place 100 g of the powdered material in a cellulose (B213188) thimble and perform Soxhlet extraction with 1 L of a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) for 8-12 hours.

  • Concentration: Concentrate the resulting extract under reduced pressure using a rotary evaporator at a temperature below 40°C to yield the crude extract.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

  • Sample Preparation: Prepare the plant material as described in Protocol 1.

  • Extraction: Suspend 10 g of the powdered material in 200 mL of 80% ethanol.

  • Sonication: Place the suspension in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 25-30°C).

  • Filtration and Concentration: Filter the mixture and concentrate the filtrate as described in Protocol 1.

Isolation and Purification

Protocol 3: Column Chromatography

  • Adsorbent Preparation: Prepare a silica (B1680970) gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity, starting with a non-polar solvent like hexane (B92381) and gradually increasing the proportion of a more polar solvent such as ethyl acetate (B1210297) and then methanol.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate, 7:3 v/v). Visualize the spots under UV light (254 nm and 365 nm).

  • Purification: Combine the fractions containing the desired chalcone and further purify by recrystallization or preparative HPLC.

Characterization

The structure of isolated this compound can be confirmed using a combination of spectroscopic techniques:

  • UV-Vis Spectroscopy: To determine the absorption maxima characteristic of the chalcone chromophore.

  • Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure and stereochemistry.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Visualizations

Biosynthetic Pathway of this compound

Biosynthesis Feruloyl_CoA Feruloyl-CoA CHS Chalcone Synthase (CHS) Feruloyl_CoA->CHS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->CHS Homoeriodictyol_Chalcone Homoeriodictyol Chalcone CHS->Homoeriodictyol_Chalcone CHI Chalcone Isomerase (CHI) Homoeriodictyol_Chalcone->CHI Homoeriodictyol Homoeriodictyol (Flavanone) CHI->Homoeriodictyol Workflow Plant_Material Plant Material (e.g., Eriodictyon leaves) Drying_Grinding Drying & Grinding Plant_Material->Drying_Grinding Extraction Extraction (Soxhlet or UAE) Drying_Grinding->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Purification Purification (Recrystallization/Prep-HPLC) Fraction_Collection->Purification Pure_Compound Pure Homoeriodictyol Chalcone Purification->Pure_Compound Characterization Structural Characterization (NMR, MS, etc.) Pure_Compound->Characterization Signaling Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Activation Stimulus->IKK IkB Phosphorylation & Degradation of IκBα IKK->IkB NFkB_translocation NF-κB Translocation to Nucleus IkB->NFkB_translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_translocation->Gene_Expression Chalcone Homoeriodictyol Chalcone Chalcone->IKK Inhibition

References

The Pivotal Role of Homoeriodictyol Chalcone in Flavonoid Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homoeriodictyol (B191827) chalcone (B49325), a hydroxylated and methoxylated chalconoid, serves as a crucial intermediate in the biosynthesis of a specific subset of flavonoids. Its strategic position in the phenylpropanoid pathway makes it a key precursor to homoeriodictyol, a flavanone (B1672756) with demonstrated and potential therapeutic applications. This technical guide provides an in-depth exploration of the enzymatic synthesis and conversion of homoeriodictyol chalcone, detailing the associated enzymes, reaction kinetics, and relevant signaling pathways. This document is intended to be a comprehensive resource for researchers in natural product synthesis, metabolic engineering, and drug discovery.

Flavonoid Biosynthesis Pathway: The Central Role of this compound

This compound is synthesized from L-tyrosine through the general phenylpropanoid pathway. The dedicated steps leading to and from this compound are catalyzed by a series of well-characterized enzymes. The pathway begins with the conversion of L-tyrosine to ferulic acid, which is then activated to its CoA-thioester, feruloyl-CoA.

The core of this pathway involves two key enzymatic steps:

  • Chalcone Synthase (CHS): This enzyme catalyzes the condensation of one molecule of feruloyl-CoA with three molecules of malonyl-CoA to form this compound. CHS exhibits a degree of substrate promiscuity, and specific CHS variants can be engineered for enhanced production of specific chalcones.[1][2]

  • Chalcone Isomerase (CHI): Following its synthesis, this compound undergoes intramolecular cyclization to form the flavanone, (2S)-homoeriodictyol. This reaction can occur spontaneously but is significantly accelerated by CHI.[1][3]

Flavonoid_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis L-Tyrosine L-Tyrosine p-Coumaric acid p-Coumaric acid L-Tyrosine->p-Coumaric acid TAL Caffeic acid Caffeic acid p-Coumaric acid->Caffeic acid C4H Ferulic acid Ferulic acid Caffeic acid->Ferulic acid COMT Feruloyl-CoA Feruloyl-CoA Ferulic acid->Feruloyl-CoA 4CL Homoeriodictyol_chalcone This compound Feruloyl-CoA->Homoeriodictyol_chalcone CHS Malonyl-CoA Malonyl-CoA Malonyl-CoA->Homoeriodictyol_chalcone Homoeriodictyol Homoeriodictyol Homoeriodictyol_chalcone->Homoeriodictyol CHI Further_Flavonoids Other Methylated Flavonoids Homoeriodictyol->Further_Flavonoids Tailoring Enzymes

Biosynthesis of this compound.

Quantitative Data

The heterologous production of homoeriodictyol has been achieved in engineered microorganisms, providing valuable quantitative data on the efficiency of the biosynthetic pathway.

OrganismPrecursorProductTiter (mg/L)Reference
Escherichia coliGlycerolHomoeriodictyol17[4]
Escherichia coliFerulic acidHomoeriodictyol52[4]
Streptomyces albidoflavusL-tyrosineHomoeriodictyol1.34[5][6]

While specific kinetic parameters for the enzymatic conversion of feruloyl-CoA to this compound by plant-derived chalcone synthase are not extensively documented, studies on CHS from various sources with similar substrates provide an insight into the enzyme's efficiency. Similarly, the kinetic data for the specific isomerization of this compound by CHI is an area for further investigation. Research on bacterial CHIs has shown their potential for converting various chalcones, including this compound, with high efficiency.[1]

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (s⁻¹µM⁻¹)Source OrganismReference
Feruloyl-CoA synthetase (FCS)Ferulic acid39067.70.17Streptomyces sp.[7][8]
Chalcone Synthase (CHS)p-Coumaroyl-CoA----[9]
Chalcone Isomerase (CHI)Naringenin Chalcone----[10]

Experimental Protocols

Chalcone Synthase (CHS) Activity Assay

This protocol is adapted for the in vitro assay of CHS activity with feruloyl-CoA as a substrate.

Materials:

  • Purified recombinant Chalcone Synthase (CHS)

  • Feruloyl-CoA solution (1 mM in 10 mM sodium phosphate (B84403) buffer, pH 6.8)

  • Malonyl-CoA solution (10 mM in 10 mM sodium phosphate buffer, pH 6.8)

  • Reaction buffer (100 mM potassium phosphate buffer, pH 7.5, containing 1 mM DTT)

  • Stopping solution (20% v/v acetic acid in methanol)

  • HPLC system with a C18 column

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube on ice:

    • 88 µL of reaction buffer

    • 5 µL of feruloyl-CoA solution (final concentration: 50 µM)

    • 5 µL of malonyl-CoA solution (final concentration: 500 µM)

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding 2 µL of purified CHS enzyme (final concentration ~1-5 µg).

  • Incubate the reaction at 30°C for 30 minutes.

  • Stop the reaction by adding 100 µL of the stopping solution.

  • Centrifuge the mixture at 14,000 x g for 10 minutes to pellet the precipitated protein.

  • Analyze the supernatant by HPLC to quantify the formation of this compound.

HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 20% to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 370 nm (the characteristic absorbance maximum for chalcones)

Chalcone Isomerase (CHI) Activity Assay

This protocol describes the assay for measuring the conversion of this compound to homoeriodictyol.

Materials:

  • Purified recombinant Chalcone Isomerase (CHI)

  • This compound solution (1 mM in DMSO)

  • Reaction buffer (100 mM potassium phosphate buffer, pH 7.5)

  • Ethyl acetate (B1210297)

  • HPLC system with a C18 column

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube:

    • 188 µL of reaction buffer

    • 2 µL of this compound solution (final concentration: 10 µM)

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of purified CHI enzyme (final concentration ~5-10 µg).

  • Incubate the reaction at 30°C for 10 minutes.

  • Stop the reaction by adding 200 µL of ethyl acetate and vortexing vigorously.

  • Centrifuge at 10,000 x g for 5 minutes to separate the phases.

  • Carefully collect the upper ethyl acetate layer and evaporate to dryness under a stream of nitrogen.

  • Re-dissolve the residue in 100 µL of methanol (B129727) for HPLC analysis.

HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 10% to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 288 nm (the characteristic absorbance maximum for flavanones)

Signaling Pathways

Flavonoids, including methylated derivatives like homoeriodictyol, are increasingly recognized for their roles as signaling molecules in both plants and animals. Their effects are often attributed to their antioxidant properties and their ability to modulate key signaling cascades.

Regulation of Reactive Oxygen Species (ROS) Signaling

Homoeriodictyol and its non-methylated precursor, eriodictyol, have been shown to modulate cellular responses to oxidative stress. A key mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[11][12][13]

  • Mechanism: Under conditions of oxidative stress, Nrf2 is released from its inhibitor Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), leading to their upregulation and enhanced cellular protection against ROS.[12][13] Eriodictyol has been demonstrated to induce the nuclear translocation of Nrf2 and upregulate phase II antioxidant enzymes.[13]

ROS_Signaling Homoeriodictyol Homoeriodictyol Nrf2 Nrf2 Homoeriodictyol->Nrf2 Promotes dissociation Oxidative_Stress Oxidative Stress (ROS) Keap1 Keap1 Oxidative_Stress->Keap1 Inhibits Keap1->Nrf2 Inhibits ARE Antioxidant Response Element Nrf2->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection

Homoeriodictyol's role in ROS signaling.
Modulation of Auxin Transport

Flavonoids are known to act as endogenous regulators of polar auxin transport, a critical process for plant growth and development. By influencing auxin gradients, flavonoids can impact processes such as root development, gravitropism, and shoot branching.[14][15][16]

  • Mechanism: Flavonoids can inhibit the activity of proteins involved in auxin efflux, such as members of the PIN-FORMED (PIN) family of auxin transporters. This inhibition leads to localized changes in auxin concentration, thereby modulating developmental processes. While direct studies on homoeriodictyol are limited, its structural similarity to other active flavonoids suggests a potential role in auxin transport regulation.

Auxin_Signaling Homoeriodictyol Homoeriodictyol PIN_Proteins PIN Proteins (Auxin Efflux Carriers) Homoeriodictyol->PIN_Proteins Inhibits Auxin_Transport Polar Auxin Transport PIN_Proteins->Auxin_Transport Mediates Auxin_Gradient Auxin Gradient Auxin_Transport->Auxin_Gradient Establishes Plant_Development Plant Growth & Development Auxin_Gradient->Plant_Development Regulates

Potential role of Homoeriodictyol in Auxin Transport.

Experimental Workflow

A typical workflow for the production, purification, and characterization of this compound and its derivatives involves several key stages, from gene cloning to bioactivity assessment.

Experimental_Workflow cluster_cloning Gene Cloning & Expression cluster_production Production & Purification cluster_synthesis In Vitro Synthesis cluster_characterization Characterization cluster_bioactivity Bioactivity Assessment Gene_Isolation Isolate CHS & CHI genes Vector_Construction Construct Expression Vectors Gene_Isolation->Vector_Construction Host_Transformation Transform Host (e.g., E. coli) Vector_Construction->Host_Transformation Fermentation Host Fermentation & Induction of Expression Host_Transformation->Fermentation Cell_Lysis Cell Lysis & Protein Extraction Fermentation->Cell_Lysis Protein_Purification Enzyme Purification (e.g., Ni-NTA) Cell_Lysis->Protein_Purification Enzyme_Assay Enzymatic Synthesis of This compound & Homoeriodictyol Protein_Purification->Enzyme_Assay Purification_Chalcone Purification of Products (HPLC) Enzyme_Assay->Purification_Chalcone Structural_Analysis Structural Analysis (NMR, MS) Purification_Chalcone->Structural_Analysis Purity_Analysis Purity Analysis (HPLC) Structural_Analysis->Purity_Analysis Cell_Culture_Assays Cell-based Assays (e.g., ROS, Auxin Transport) Purity_Analysis->Cell_Culture_Assays

Workflow for this compound Research.

Conclusion

This compound stands as a pivotal intermediate in the biosynthesis of methylated flavonoids. Understanding its formation and conversion is essential for the metabolic engineering of microorganisms for the production of high-value flavanones and for exploring the therapeutic potential of these natural products. While significant progress has been made in elucidating the biosynthetic pathway and developing production platforms, further research is needed to fully characterize the kinetics of the enzymes involved and to unravel the specific signaling roles of homoeriodictyol and its derivatives. This guide provides a solid foundation for researchers to build upon in this exciting and rapidly advancing field.

References

Preliminary Biological Activity of Homoeriodictyol Chalcone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homoeriodictyol chalcone (B49325), also known as 3-Methoxy-2',4,4',6'-tetrahydroxychalcone, is a flavonoid precursor with potential therapeutic applications. This technical guide provides an in-depth overview of the preliminary biological activities attributed to chalcones, with a focus on antioxidant, anti-inflammatory, and anticancer properties. Due to a lack of specific experimental data for Homoeriodictyol chalcone in the current body of scientific literature, this document presents quantitative data from structurally similar chalcone analogues to provide an indication of potential bioactivity. Detailed experimental protocols for key biological assays and diagrams of relevant signaling pathways are included to facilitate further research into this compound.

Introduction

Chalcones are a class of open-chain flavonoids characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings.[1] These compounds are precursors in the biosynthesis of flavonoids and isoflavonoids in plants.[1] Chalcones and their derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] this compound (CAS 52218-19-6) is a specific chalcone that, based on its chemical structure, is predicted to share these biological properties. This guide aims to provide a comprehensive resource for researchers interested in investigating the therapeutic potential of this compound.

Quantitative Data on Biological Activities of Structurally Similar Chalcones

Table 1: Antioxidant Activity of Chalcone Analogues

Chalcone DerivativeAssayIC50 ValueReference
2',4'-Dihydroxy-3,4-dimethoxychalconeABTS Radical ScavengingLower activity than Butein[3]
Butein (2',3,4,4'-Tetrahydroxychalcone)ABTS Radical ScavengingHigher activity than 2',4'-Dihydroxy-3,4-dimethoxychalcone[3]
2',4',4-TrihydroxychalconeDPPH Radical Scavenging26.55 ± 0.55 µg/mL[3]
(E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl) prop-2-en-1-oneDPPH Radical Scavenging8.22 µg/mL[4]
(E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl) prop-2-en-1-oneDPPH Radical Scavenging6.89 µg/mL[4]
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-oneDPPH Radical Scavenging3.39 µg/mL[4]

Table 2: Anti-inflammatory Activity of Chalcone Analogues

Chalcone DerivativeCell LineAssayIC50 ValueReference
2'-Methoxy-3,4-dichlorochalconeRAW 264.7Nitric Oxide Production7.1 µM[5]
2'-Hydroxy-6'-methoxychalconeRAW 264.7Nitric Oxide Production9.6 µM[5]
2'-Hydroxy-3-bromo-6'-methoxychalconeRAW 264.7Nitric Oxide Production7.8 µM[5]
2'-Hydroxy-4',6'-dimethoxychalconeRAW 264.7Nitric Oxide Production9.6 µM[5]
2f (a methoxylated phenyl-based chalcone)RAW 264.7Nitric Oxide Production11.2 µM[6]

Table 3: Anticancer Activity of Chalcone Analogues

Chalcone DerivativeCell LineAssayIC50 ValueReference
Chalcone-3 ((E)-1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one)MCF-7MTT Assay0.80 µg/mL[7]
Chalcone-3 ((E)-1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one)MDA-MB-231MTT Assay17.98 ± 6.36 µg/mL[7]
Chalcone 12 (prenylated chalcone)MCF-7MTT Assay4.19 ± 1.04 µM[8]
Chalcone 13 (prenylated chalcone)MCF-7MTT Assay3.30 ± 0.92 µM[8]
Chalcone 12 (prenylated chalcone)MDA-MB-231MTT Assay6.12 ± 0.84 µM[8]
Chalcone 13 (prenylated chalcone)MDA-MB-231MTT Assay18.10 ± 1.65 µM[8]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the biological activities of chalcones. These protocols can be adapted for the investigation of this compound.

Antioxidant Activity Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[9]

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., methanol (B129727) or ethanol).

    • Prepare a fresh 0.1 mM solution of DPPH in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of the test compound to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • A control containing the solvent and DPPH solution, and a blank containing the solvent only, should be included.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.[10]

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Preparation of Reagents:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

    • Before use, dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of various concentrations of the test compound to the wells.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity using a similar formula to the DPPH assay.

    • Determine the IC50 value from the dose-response curve.

Anti-inflammatory Activity Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).[5][6][11]

  • Cell Culture and Treatment:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Measurement of Nitrite (B80452):

    • Collect the cell culture supernatant.

    • Determine the nitrite concentration in the supernatant using the Griess reagent system. This involves mixing equal volumes of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Measure the absorbance at 540 nm.

    • A standard curve using sodium nitrite is used to quantify the nitrite concentration.

  • Data Analysis:

    • Calculate the percentage of NO production inhibition relative to the LPS-stimulated control.

    • Determine the IC50 value for NO inhibition.

    • A concurrent MTT assay should be performed to ensure that the observed inhibition of NO production is not due to cytotoxicity.

Anticancer Activity Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[7][8]

  • Cell Culture and Treatment:

    • Culture human breast cancer cell lines, such as MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative), in appropriate media.

    • Seed the cells in a 96-well plate at a suitable density (e.g., 5 x 10^3 cells/well) and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay Procedure:

    • After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and dissolve the formazan (B1609692) crystals in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

    • Measure the absorbance at a wavelength between 540 and 590 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathways Modulated by Chalcones

Chalcones are known to exert their biological effects by modulating various intracellular signaling pathways. While the specific effects of this compound on these pathways have not been elucidated, the following diagrams illustrate the general mechanisms by which chalcones can influence key pathways involved in inflammation and cancer.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. Chalcones have been shown to inhibit this pathway at multiple points.[1][12][13]

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK TNFR->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) Proteasome Proteasome IkB->Proteasome Ub NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Chalcone Chalcones Chalcone->IKK Inhibition Chalcone->Proteasome Chalcone->NFkB_nuc Inhibition of DNA binding DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) DNA->Genes Transcription

General mechanism of NF-κB pathway inhibition by chalcones.
Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are involved in cell proliferation, differentiation, and apoptosis. Chalcones have been shown to modulate these pathways, often leading to cell cycle arrest and apoptosis in cancer cells.[14]

MAPK_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Stress Cellular Stress MKK47 MKK4/7 Stress->MKK47 MKK36 MKK3/6 Stress->MKK36 Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK P ERK ERK1/2 MEK->ERK P ERK_nuc ERK1/2 ERK->ERK_nuc Translocation JNK JNK MKK47->JNK P JNK_nuc JNK JNK->JNK_nuc p38 p38 MKK36->p38 P p38_nuc p38 p38->p38_nuc Translocation Chalcone Chalcones Chalcone->Raf Modulation Chalcone->MEK Modulation Chalcone->JNK Modulation Chalcone->p38 Modulation TF Transcription Factors (e.g., AP-1, c-Jun) ERK_nuc->TF JNK_nuc->TF p38_nuc->TF Response Cellular Responses (Proliferation, Apoptosis) TF->Response Gene Expression

General modulation of MAPK signaling pathways by chalcones.

Conclusion

This compound represents a promising yet understudied molecule within the broader class of bioactive chalcones. While direct experimental evidence for its biological activities is currently limited, data from structurally similar compounds suggest its potential as an antioxidant, anti-inflammatory, and anticancer agent. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to initiate and advance the investigation of this compound's therapeutic potential. Further studies are warranted to elucidate its specific mechanisms of action and to establish a comprehensive profile of its biological effects.

References

In-Depth Technical Guide: 3-Methoxy-2',4,4',6'-tetrahydroxychalcone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Information

3-Methoxy-2',4,4',6'-tetrahydroxychalcone is a flavonoid, a class of natural compounds known for their diverse biological activities. It belongs to the chalcone (B49325) subgroup, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The presence of multiple hydroxyl groups and a methoxy (B1213986) group on its structure suggests potential antioxidant and other therapeutic properties.

PropertyValueReference
IUPAC Name (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one
Synonyms 2',4,4',6'-Tetrahydroxy-3-methoxychalcone, Homoeriodictyol chalcone
CAS Number 52218-19-6[1][2]
Molecular Formula C₁₆H₁₄O₆[1][2]
Molecular Weight 302.28 g/mol [2]
SMILES COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=C(C=C2O)O)O)O
Appearance Typically a yellow crystalline solid.[3]
Solubility Soluble in polar organic solvents like methanol (B129727) and DMSO.[3]

Synthesis

The primary method for the synthesis of 3-Methoxy-2',4,4',6'-tetrahydroxychalcone is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed condensation of an appropriately substituted acetophenone (B1666503) and benzaldehyde.

Experimental Protocol: Claisen-Schmidt Condensation

A general protocol for the synthesis of chalcones via Claisen-Schmidt condensation is as follows. Specific reactant amounts and conditions may need to be optimized for the synthesis of 3-Methoxy-2',4,4',6'-tetrahydroxychalcone.

Materials:

  • 2,4,6-Trihydroxyacetophenone

  • Vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde)

  • Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)

  • Methanol or Ethanol

  • Hydrochloric acid (HCl) for acidification

  • Distilled water

Procedure:

  • Dissolve 2,4,6-trihydroxyacetophenone (1 equivalent) in methanol in a round-bottom flask.

  • To this solution, add a solution of vanillin (1 equivalent) in methanol.

  • Slowly add an aqueous solution of a strong base, such as 40% KOH, to the mixture while stirring at room temperature.[3]

  • Continue stirring the reaction mixture at room temperature for a specified period (typically several hours to overnight) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • After completion, pour the reaction mixture into a beaker containing crushed ice and water.

  • Acidify the mixture with dilute HCl to precipitate the chalcone.

  • Filter the precipitated solid, wash it with cold water until the washings are neutral, and dry it.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 3-Methoxy-2',4,4',6'-tetrahydroxychalcone.[3]

Workflow for Claisen-Schmidt Condensation:

G cluster_reactants Reactants cluster_process Process cluster_product Product 2,4,6-Trihydroxyacetophenone 2,4,6-Trihydroxyacetophenone Dissolve in Methanol Dissolve in Methanol 2,4,6-Trihydroxyacetophenone->Dissolve in Methanol Vanillin Vanillin Vanillin->Dissolve in Methanol Base-catalyzed Condensation (KOH) Base-catalyzed Condensation (KOH) Dissolve in Methanol->Base-catalyzed Condensation (KOH) Reaction Monitoring (TLC) Reaction Monitoring (TLC) Base-catalyzed Condensation (KOH)->Reaction Monitoring (TLC) Precipitation & Acidification Precipitation & Acidification Reaction Monitoring (TLC)->Precipitation & Acidification Filtration & Washing Filtration & Washing Precipitation & Acidification->Filtration & Washing Purification (Recrystallization) Purification (Recrystallization) Filtration & Washing->Purification (Recrystallization) 3-Methoxy-2',4,4',6'-tetrahydroxychalcone 3-Methoxy-2',4,4',6'-tetrahydroxychalcone Purification (Recrystallization)->3-Methoxy-2',4,4',6'-tetrahydroxychalcone

Caption: General workflow for the synthesis of 3-Methoxy-2',4,4',6'-tetrahydroxychalcone.

Biological Activity and Quantitative Data

While specific quantitative data for 3-Methoxy-2',4,4',6'-tetrahydroxychalcone is limited in publicly available literature, the biological activities of closely related chalcones provide strong indications of its potential therapeutic effects. The data presented below is for structurally similar compounds and should be interpreted with this in mind.

Anticancer Activity

Chalcones are well-documented for their cytotoxic effects against various cancer cell lines. The presence and position of hydroxyl and methoxy groups significantly influence their anticancer potency.

Chalcone DerivativeCell Line(s)IC₅₀ Value (µg/mL)Reference
2',4',4-Trihydroxy-3-methoxychalconeHeLa, WiDr8.53, 2.66[3]
2',4-Dihydroxy-3-methoxychalconeHeLa, WiDr12.80, 19.57[3]
(E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-oneT47D5.28[2]
Anti-inflammatory Activity

Many chalcones exhibit anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.

Chalcone DerivativeAssayEffectReference
2',4-Dihydroxy-3',4',6'-trimethoxychalconeLPS-stimulated RAW 264.7 macrophagesInhibition of NO, TNF-α, IL-1β, and IL-6 production.[4]
4'-Hydroxychalcone (B163465)TNFα-induced NF-κB activationInhibition of NF-κB pathway activation.[5]
E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalconeLPS-treated RAW264.7 macrophagesDose-dependent anti-inflammatory effects, reduced COX-2 and iNOS.[6]
Antioxidant Activity

The antioxidant capacity of chalcones is attributed to their ability to scavenge free radicals, a property enhanced by the presence of hydroxyl groups.

Chalcone DerivativeAssayIC₅₀ Value (µM)Reference
3'-Formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalconeDPPH radical scavenging50.2 ± 2.8[7]
3'-Formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalconeSuperoxide scavenging56.3 ± 2.3[7]
2',4',4-TrihydroxychalconeDPPH assay26.55 ± 0.55 µg/mL[8]

Signaling Pathways

The biological effects of chalcones are often mediated through their interaction with specific cellular signaling pathways. Based on studies of structurally related compounds, 3-Methoxy-2',4,4',6'-tetrahydroxychalcone is likely to modulate the following key pathways:

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Many chalcones have been shown to inhibit the activation of NF-κB. This inhibition can occur through various mechanisms, including the prevention of the degradation of the inhibitory protein IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[4][5]

G cluster_pathway NF-κB Signaling Pathway Inflammatory Stimuli (LPS, TNF-α) Inflammatory Stimuli (LPS, TNF-α) IKK Activation IKK Activation Inflammatory Stimuli (LPS, TNF-α)->IKK Activation IκBα Degradation IκBα Degradation IKK Activation->IκBα Degradation p65/p50 Nuclear Translocation p65/p50 Nuclear Translocation IκBα Degradation->p65/p50 Nuclear Translocation Gene Transcription Gene Transcription p65/p50 Nuclear Translocation->Gene Transcription Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators Chalcone Chalcone Chalcone->IKK Activation Inhibition Chalcone->IκBα Degradation Inhibition

Caption: Inhibition of the NF-κB signaling pathway by chalcones.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of cellular processes, including inflammation and apoptosis. Chalcones have been observed to modulate the phosphorylation of key MAPK proteins such as p38, JNK, and ERK.[4][9]

G cluster_pathway MAPK Signaling Pathway Cellular Stress Cellular Stress MAPKKK Activation MAPKKK Activation Cellular Stress->MAPKKK Activation MAPKK Activation MAPKK Activation MAPKKK Activation->MAPKK Activation MAPK (p38, JNK, ERK) Activation MAPK (p38, JNK, ERK) Activation MAPKK Activation->MAPK (p38, JNK, ERK) Activation Cellular Response Cellular Response MAPK (p38, JNK, ERK) Activation->Cellular Response Chalcone Chalcone Chalcone->MAPK (p38, JNK, ERK) Activation Modulation

Caption: Modulation of the MAPK signaling pathway by chalcones.

Conclusion

3-Methoxy-2',4,4',6'-tetrahydroxychalcone is a promising natural product scaffold with significant potential for drug development. Its chemical structure suggests strong antioxidant, anti-inflammatory, and anticancer properties. While specific quantitative data for this exact compound is still emerging, the wealth of information on closely related chalcones provides a solid foundation for further research. The detailed synthetic protocols and understanding of the key signaling pathways involved will be invaluable for scientists and researchers working to unlock the full therapeutic potential of this and other chalcone derivatives. Further in-depth studies, including in vivo efficacy and safety profiling, are warranted to fully elucidate its clinical utility.

References

An In-Depth Technical Guide to Homoeriodictyol Chalcone (CAS Number: 52218-19-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homoeriodictyol chalcone (B49325), with the CAS number 52218-19-6, is a natural chalcone that holds significant promise for therapeutic applications. As a member of the flavonoid family, it is recognized for its potential as a non-selective antioxidant and radical scavenger. This technical guide provides a comprehensive overview of the available scientific information on Homoeriodictyol chalcone, focusing on its chemical properties, biosynthesis, and potential biological activities. While specific experimental data on this particular chalcone is limited in publicly accessible literature, this document extrapolates potential mechanisms and experimental approaches based on the well-established activities of the broader chalcone class of compounds, which are known to exhibit anti-inflammatory, anticancer, and neuroprotective properties. This guide aims to serve as a foundational resource for researchers and professionals in drug development, highlighting areas for future investigation and providing a framework for designing experimental studies.

Chemical and Physical Properties

This compound, also known by its synonym 3-Methoxy-2',4,4',6'-tetrahydroxychalcone, is a polyhydroxylated aromatic ketone. Its fundamental properties are summarized in the table below.

PropertyValue
CAS Number 52218-19-6
Molecular Formula C₁₆H₁₄O₆
Molecular Weight 302.28 g/mol
Appearance Powder
Purity Typically ≥98% (as per commercial suppliers)
Synonyms 3-Methoxy-2',4,4',6'-tetrahydroxychalcone

Biosynthesis

This compound is synthesized in nature through the phenylpropanoid pathway. This biosynthetic route involves a series of enzymatic reactions, starting from the amino acid phenylalanine. A key step is the condensation of a CoA-ester (feruloyl-CoA) with three molecules of malonyl-CoA, a reaction catalyzed by the enzyme chalcone synthase (CHS). This process is foundational to the production of a wide array of flavonoids and isoflavonoids in plants.

Below is a simplified representation of the biosynthetic pathway leading to this compound.

G Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic_Acid Phenylalanine->Cinnamic_Acid p_Coumaric_Acid p_Coumaric_Acid Cinnamic_Acid->p_Coumaric_Acid Caffeic_Acid Caffeic_Acid p_Coumaric_Acid->Caffeic_Acid Ferulic_Acid Ferulic_Acid Caffeic_Acid->Ferulic_Acid Feruloyl_CoA Feruloyl_CoA Ferulic_Acid->Feruloyl_CoA Homoeriodictyol_Chalcone Homoeriodictyol_Chalcone Feruloyl_CoA->Homoeriodictyol_Chalcone Chalcone Synthase (CHS) Malonyl_CoA Malonyl_CoA Malonyl_CoA->Homoeriodictyol_Chalcone x3

Caption: Biosynthesis of this compound.

Potential Biological Activities and Signaling Pathways

While direct experimental evidence for this compound is sparse, the broader class of chalcones is known to possess a wide range of biological activities. These activities are often attributed to their unique α,β-unsaturated ketone moiety, which can interact with various biological targets. Based on the activities of structurally similar chalcones, this compound is hypothesized to exhibit anti-inflammatory, anticancer, and neuroprotective effects.

Potential Anti-inflammatory Activity

Chalcones are well-documented inhibitors of key inflammatory pathways. A plausible mechanism for this compound's anti-inflammatory action would involve the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are central to the production of pro-inflammatory cytokines and enzymes.

The diagram below illustrates a potential signaling cascade that could be targeted by this compound to exert anti-inflammatory effects.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex JNK JNK TAK1->JNK p38 p38 TAK1->p38 ERK ERK TAK1->ERK IκBα IκBα IKK_complex->IκBα phosphorylates NF_κB NF-κB NF_κB_nucleus NF-κB NF_κB->NF_κB_nucleus translocates Inflammatory_Genes Inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) NF_κB_nucleus->Inflammatory_Genes activates Homoeriodictyol_Chalcone Homoeriodictyol Chalcone Homoeriodictyol_Chalcone->TAK1 inhibits? Homoeriodictyol_Chalcone->IKK_complex inhibits? Homoeriodictyol_Chalcone->NF_κB_nucleus inhibits?

Caption: Potential Anti-inflammatory Signaling Pathway.

Potential Anticancer Activity

Many chalcone derivatives have demonstrated cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. The PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) signaling pathway, which is crucial for cell survival and proliferation, is a common target for chalcones.

A hypothetical workflow for investigating the anticancer effects of this compound is presented below.

G Start Treat Cancer Cell Lines with This compound Cell_Viability Assess Cell Viability (MTT, SRB assay) Start->Cell_Viability Apoptosis_Assay Analyze Apoptosis (Annexin V/PI staining, Caspase activity) Cell_Viability->Apoptosis_Assay Cell_Cycle_Analysis Determine Cell Cycle Distribution (Flow Cytometry) Cell_Viability->Cell_Cycle_Analysis Pathway_Analysis Investigate Signaling Pathways (Western Blot for PI3K/Akt, MAPK) Apoptosis_Assay->Pathway_Analysis Cell_Cycle_Analysis->Pathway_Analysis Conclusion Elucidate Anticancer Mechanism Pathway_Analysis->Conclusion G Oxidative_Stress Oxidative Stress Nrf2_Activation Nrf2 Activation Oxidative_Stress->Nrf2_Activation induces Homoeriodictyol_Chalcone This compound Homoeriodictyol_Chalcone->Nrf2_Activation activates ARE_Binding Binding to Antioxidant Response Element (ARE) Nrf2_Activation->ARE_Binding Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE_Binding->Antioxidant_Enzymes Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection leads to

Technical Guide: In Silico Prediction of Homoeriodictyol Chalcone Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homoeriodictyol chalcone (B49325) (3-Methoxy-2',4,4',6'-tetrahydroxychalcone) is a natural chalcone, a class of compounds belonging to the flavonoid family that serve as precursors for all flavonoids.[1][2] Chalcones are characterized by an open-chain α,β-unsaturated ketone core connecting two aromatic rings.[3][4] This structural motif imparts a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects.[5][6][7] Given this therapeutic potential, predicting the bioactivity of specific chalcones like Homoeriodictyol is a critical step in drug discovery.

In silico prediction methods offer a rapid, cost-effective approach to screen compounds, elucidate mechanisms of action, and prioritize candidates for further in vitro and in vivo testing.[8][9] This technical guide provides an in-depth overview of the computational methodologies used to predict the bioactivity of Homoeriodictyol chalcone, complete with detailed protocols, data interpretation, and visualization of relevant biological pathways.

Predicted Bioactivities of this compound

Based on the extensive research into chalcone derivatives, this compound is predicted to exhibit several key bioactivities:

  • Anti-inflammatory Activity: Chalcones are known to inhibit key inflammatory mediators. They can suppress the production of nitric oxide (NO), prostaglandins (B1171923) (like PGE2), and pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by modulating signaling pathways such as NF-κB and JNK.[10][11][12]

  • Antioxidant Activity: The phenolic hydroxyl groups present in the structure of this compound are crucial for its antioxidant properties.[13] These groups can scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), protecting cells from oxidative damage.[13][14] The primary mechanism involves the formation of stable phenoxy radicals.[13]

  • Anticancer Activity: The anticancer effects of chalcones are attributed to their ability to interact with multiple cellular targets, inducing apoptosis, causing cell cycle arrest, and inhibiting tumor cell proliferation.[1][2][3][15] They have shown efficacy against various cancer cell lines, including breast, colon, and liver cancer.[2][3][16]

In Silico Prediction Methodologies & Protocols

A multi-faceted in silico approach is essential for a comprehensive bioactivity prediction. The general workflow involves target identification, molecular modeling, and simulation to predict the interaction and effect of the compound on a biological system.

G start Start: This compound Structure target_id Target Identification (Literature, Database Mining) start->target_id qsar QSAR Analysis start->qsar admet ADMET Prediction start->admet docking Molecular Docking target_id->docking pharm Pharmacophore Modeling target_id->pharm md_sim Molecular Dynamics Simulation docking->md_sim analysis Data Analysis & Prioritization qsar->analysis pharm->docking md_sim->analysis admet->analysis in_vitro In Vitro Validation analysis->in_vitro

Caption: General workflow for in silico bioactivity prediction.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity and interaction patterns.[5][8][17] This method is crucial for identifying potential protein targets and understanding the molecular basis of interaction.

Experimental Protocol: Molecular Docking

  • Receptor Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., COX-2, iNOS, Tubulin).

    • Using molecular modeling software (e.g., AutoDockTools, Maestro, MOE), prepare the protein by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning atomic charges (e.g., Kollman charges).[17]

  • Ligand Preparation:

    • Obtain the 2D structure of this compound and convert it to a 3D structure.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign atomic charges (e.g., Gasteiger charges) and define rotatable bonds.[17]

  • Grid Generation:

    • Define a grid box encompassing the active site of the receptor. The coordinates are typically centered on the co-crystallized ligand or a known binding pocket.[17]

  • Docking Simulation:

    • Run the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore possible ligand conformations within the defined grid box.[17]

  • Analysis of Results:

    • Analyze the resulting docking poses based on the predicted binding energy (kcal/mol) and clustering.

    • Visualize the best-scoring pose to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with active site residues.[9]

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the biological activity of a set of compounds with their physicochemical properties, or "descriptors."[18][19] A robust QSAR model can predict the activity of new compounds, like this compound, based solely on their structure.

Experimental Protocol: QSAR Modeling

  • Dataset Preparation:

    • Compile a dataset of chalcone derivatives with experimentally determined bioactivities (e.g., IC50 values) against a specific target.

    • Divide the dataset into a training set (for model building) and a test set (for model validation).

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., topological, electronic, steric, hydrophobic) using software like PaDEL-Descriptor or DRAGON.

  • Model Generation:

    • Use statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a mathematical model that links the descriptors (independent variables) to the biological activity (dependent variable).[3][19]

  • Model Validation:

    • Validate the model's predictive power using the test set and statistical metrics like the squared correlation coefficient (r²), cross-validated r² (q²), and predictive r² (r²_pred).[18][19]

  • Prediction for New Compound:

    • Calculate the same set of descriptors for this compound and use the validated QSAR model to predict its bioactivity.

Key Signaling Pathways Modulated by Chalcones

In silico predictions are often aimed at understanding how a compound modulates cellular signaling. Chalcones are known to interact with several key pathways involved in inflammation and cancer.

NF-κB Signaling Pathway (Inflammation)

The NF-κB pathway is a central regulator of inflammation. Chalcones can inhibit this pathway, reducing the expression of pro-inflammatory genes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α TLR4 TLR4 / TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates IkB_p P-IκBα IkB->IkB_p NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc translocates Proteasome Proteasomal Degradation IkB_p->Proteasome Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) NFkB_nuc->Genes activates Nucleus Nucleus Chalcone Homoeriodictyol Chalcone Chalcone->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by chalcones.

Nrf2 Signaling Pathway (Antioxidant Response)

The Nrf2 pathway is the primary regulator of the endogenous antioxidant response. Chalcones can activate this pathway, leading to the expression of cytoprotective genes.[4]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Chalcone Homoeriodictyol Chalcone / ROS Keap1 Keap1 Chalcone->Keap1 inhibits Nrf2 Nrf2 Proteasome Proteasomal Degradation Nrf2->Proteasome (constitutive degradation) Nrf2_nuc Nrf2 (Active) Nrf2->Nrf2_nuc translocates (dissociates from Keap1) ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Genes Cytoprotective Genes (HO-1, NQO1, GST) ARE->Genes activates transcription

Caption: Activation of the Nrf2 antioxidant pathway by chalcones.

Quantitative Data Summary

While specific in silico data for this compound is limited in publicly available literature, data from related chalcones can provide valuable benchmarks for predictive studies.

Table 1: Example Molecular Docking Scores of Chalcone Derivatives Against Therapeutic Targets

Compound Class Target Protein (PDB ID) Predicted Binding Energy (kcal/mol) Key Interacting Residues Reference
Pyrazoline Chalcones H. pylori Urease (2QV3) -5.39 to -5.74 ASN666, SER714, ASN810 [9]
Bis-Chalcones Estrogen Receptor α (3ERT) -8.5 to -12.3 PHE404, LEU387, ARG394 [16][17]
Hydroxylated Chalcones Tyrosine Kinase (EGFR, 1XKK) > -8.5 (higher than ATP) MET769, LYS721 [20]

| Fluoro-Chalcones | DNA Gyrase | -5.62 | Not specified |[21] |

Table 2: Example In Vitro Bioactivity (IC50) of Chalcone Derivatives

Compound/Derivative Bioactivity Cell Line / Assay IC50 Value (µM) Reference
Brominated Chalcone Anticancer Gastric Cancer Cells 3.57 - 5.61 [15]
Pyrazolone (B3327878) Chalcone Anticancer MCF-7 (Breast Cancer) 3.92 [22]
2',5'-dialkoxychalcone Anti-inflammatory (NO inhibition) N9 Microglial Cells 0.7 [12]
2'-hydroxychalcone Anti-inflammatory (β-glucuronidase release) Rat Neutrophils 1.6 [12]

| Chalcone-Coumarin Hybrid | Anticancer | HCT116 (Colon Cancer) | 3.6 |[15] |

Conclusion

The in silico prediction of this compound's bioactivity is a powerful, hypothesis-driven approach that leverages computational chemistry and bioinformatics. Methodologies like molecular docking and QSAR analysis provide critical insights into potential therapeutic targets and efficacy. The known interactions of chalcones with key signaling pathways, such as NF-κB and Nrf2, form a strong basis for predicting the anti-inflammatory and antioxidant potential of this compound. While quantitative data from closely related analogues serves as a guide, specific in silico and subsequent in vitro studies on this compound are necessary to fully validate its therapeutic promise. This guide provides the foundational framework for researchers to embark on such investigations.

References

Homoeriodictyol Chalcone: A Technical Guide to Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of homoeriodictyol (B191827) chalcone (B49325). Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide synthesizes information on the solubility of structurally related chalcones and flavonoids to provide a qualitative assessment. Furthermore, it details established experimental protocols for solubility determination and explores a key signaling pathway influenced by chalcones, offering a valuable resource for research and development.

Core Focus: Solubility Profile

Homoeriodictyol chalcone, a polyphenol, is anticipated to exhibit solubility patterns characteristic of flavonoids and other chalcones. Generally, these compounds are more soluble in polar organic solvents and have limited solubility in non-polar organic solvents and water. Factors such as the presence of multiple hydroxyl groups and a methoxy (B1213986) group in its structure influence its polarity and potential for hydrogen bonding, which are key determinants of solubility.

Qualitative Solubility Data

The following table provides a qualitative summary of the expected solubility of this compound in a range of common laboratory solvents. This estimation is based on the general solubility behavior of chalcones and flavonoids.

SolventSolvent TypeExpected SolubilityRationale
Dimethyl Sulfoxide (DMSO)Polar AproticHighExcellent solvent for a wide range of organic compounds, including polyphenols.
Dimethylformamide (DMF)Polar AproticHighSimilar to DMSO, effectively dissolves polar organic molecules.
Ethanol (B145695)Polar ProticHighThe hydroxyl group of ethanol can form hydrogen bonds with the solute.
MethanolPolar ProticHighSimilar to ethanol, its polarity and hydrogen bonding capacity facilitate dissolution.
AcetonePolar AproticMedium to HighA good solvent for many organic compounds, though slightly less polar than alcohols.
Ethyl AcetateModerately PolarMediumCan dissolve a range of organic compounds, but its lower polarity might limit high solubility.
ChloroformNon-polarLowAs a non-polar solvent, it is not expected to be a good solvent for the polar this compound.
Dichloromethane (DCM)Non-polarLowSimilar to chloroform, its non-polar nature makes it a poor solvent for this compound.
WaterPolar ProticLowDespite being polar, the hydrophobic regions of the chalcone structure limit its solubility in water.
n-HexaneNon-polarVery LowA non-polar aliphatic hydrocarbon, unsuitable for dissolving polar compounds.

Experimental Protocols for Solubility Determination

For researchers seeking to obtain precise quantitative solubility data for this compound, the following established methodologies are recommended.

Shake-Flask Method

The shake-flask method is a widely used and reliable technique for determining the thermodynamic solubility of a compound.[1][2][3]

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature water bath or shaker for a defined period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: After equilibration, the suspension is allowed to stand to permit the undissolved solid to settle. To ensure complete removal of solid particles, the supernatant is then filtered (e.g., through a 0.22 µm filter) or centrifuged.

  • Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound is used for accurate quantification.

  • Data Reporting: The solubility is typically expressed in units of mg/mL, µg/mL, or mol/L at a specific temperature.

Gravimetric Method

The gravimetric method is a simpler, though potentially less precise, alternative for determining solubility.[4]

Methodology:

  • Preparation of Saturated Solution: A saturated solution is prepared by adding an excess of this compound to a known mass or volume of the solvent and allowing it to equilibrate with stirring at a constant temperature.

  • Aliquot Removal and Evaporation: A known volume or mass of the clear, saturated supernatant is carefully removed and transferred to a pre-weighed container.

  • Solvent Evaporation: The solvent is evaporated from the aliquot, typically under a gentle stream of inert gas or in a vacuum oven, until a constant weight of the dried solute is achieved.

  • Mass Determination: The mass of the dissolved solute is determined by subtracting the initial weight of the container from the final weight.

  • Calculation: The solubility is calculated by dividing the mass of the dissolved solute by the volume or mass of the solvent aliquot taken.

Visualization of a Key Signaling Pathway

Chalcones are known to interact with various cellular signaling pathways. One of the most studied is the Keap1/Nrf2-ARE pathway, which plays a crucial role in the cellular antioxidant response.

Keap1_Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_ub Nrf2 Ubiquitination & Degradation Keap1_Nrf2->Nrf2_ub Leads to Keap1_mod Keap1 (Modified) Chalcone Homoeriodictyol Chalcone Chalcone->Keap1_Nrf2 Inhibition Nrf2_free Nrf2 (Free) Keap1_mod->Nrf2_free Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Genes Antioxidant & Cytoprotective Gene Expression ARE->Genes Activates

Caption: Keap1/Nrf2-ARE Signaling Pathway Activation by this compound.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Homoeriodictyol from Eriodictyon californicum

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Eriodictyon californicum, commonly known as Yerba Santa, is a plant native to California and northern Mexico, traditionally valued for its medicinal properties.[1] It is a rich source of flavonoids, with Homoeriodictyol being a compound of significant interest for its potential therapeutic applications, including anti-inflammatory, antioxidant, and neuroprotective effects.[1][2] Chemically, Homoeriodictyol is a flavanone, specifically (2S)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one.[3] It is important to distinguish this from its open-chain precursor, Homoeriodictyol chalcone. While chalcones are biosynthetic precursors to flavanones, the stable and abundant form isolated from Eriodictyon californicum is the flavanone, Homoeriodictyol.[4][5] The protocols detailed herein focus on the extraction and purification of this flavanone.

These application notes are intended for researchers, scientists, and drug development professionals, providing a comparative overview of various extraction methods, detailed experimental protocols, and visualizations of the extraction workflow and the compound's primary signaling pathway.

Data Presentation: Comparison of Extraction Methods

The selection of an appropriate extraction method is critical for maximizing the yield and purity of Homoeriodictyol. Below is a summary of quantitative data from various extraction methods applied to Eriodictyon californicum.

Extraction MethodSolventKey ParametersProductYield (by mass)Purity (by HPLC)Reference
Soxhlet ExtractionEthyl Acetate (B1210297)10 hours extractionHomoeriodictyol Sodium Salt2.0%96%[1][6]
Soxhlet ExtractionEthyl Acetate-Homoeriodictyol Sodium Salt2.5% (crude 80%)Not Specified[1][3]
Soxhlet Extraction95% Ethanol (B145695)12 hours, 60-80°CTotal Flavonoids6.76 ± 0.003 µg QE/mgNot Specified[1]
MacerationMethanol (B129727)Exhaustive (30 x 4L)Homoeriodictyol0.5%Not Specified[1]
Ultrasound-Assisted70% Ethanol25 min, 250 W, 40-60°CTotal Flavonoids ExtractNot SpecifiedNot Specified[1]
Ethyl Acetate ExtractionEthyl AcetatePrecipitation with Sodium CarbonateHomoeriodictyol Sodium Salt2.3%Not Specified[3]
Ethyl Acetate ExtractionEthyl AcetatePrecipitation with Sodium HydroxideHomoeriodictyol Sodium Salt2.4%Not Specified[3]

Experimental Protocols

The following sections provide detailed protocols for the extraction and purification of Homoeriodictyol from Eriodictyon californicum.

Protocol 1: Soxhlet Extraction with Ethyl Acetate

This method is effective for obtaining a high-purity product.[1][6]

1. Plant Material Preparation:

  • Procure dried leaves of Eriodictyon californicum.
  • Grind the dried leaves into a coarse powder using a mechanical grinder.

2. Soxhlet Extraction:

  • Place 100 g of the powdered leaves into a cellulose (B213188) thimble and place it in a Soxhlet apparatus.[6]
  • Add a sufficient volume of ethyl acetate (approx. 1300 mL) to the flask.[6]
  • Heat the solvent to its boiling point and conduct the extraction for 10 hours.[6]

3. Dewaxing and Concentration:

  • After extraction, concentrate the ethyl acetate extract to approximately 40% of its original volume using a rotary evaporator at a temperature below 40°C under vacuum.[3][6]
  • Store the concentrated extract at 4°C overnight to precipitate leaf waxes.[3][6]
  • Filter the cold extract through filter paper to remove the precipitated waxes.

4. Precipitation of Homoeriodictyol Sodium Salt:

  • Treat the dewaxed filtrate with an ice-cold 10% (w/v) sodium carbonate solution (approx. 450 mL).[3][6]
  • A yellow precipitate of Homoeriodictyol sodium salt will form.[3]
  • Stir the mixture for 1 hour to ensure complete precipitation.[1]

5. Isolation and Purification:

  • Filter the precipitate using a Buchner funnel.
  • Wash the collected precipitate with a small amount of cold deionized water.[3]
  • Recrystallize the crude product from water to obtain purified Homoeriodictyol sodium salt.[6]
  • Dry the purified product in a vacuum oven at 40°C.[1]

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This method offers a rapid extraction time compared to conventional methods.[1]

1. Plant Material Preparation:

  • Dry and powder the leaves of Eriodictyon californicum.

2. Extraction:

  • Mix the powdered plant material with 70% ethanol at a solid-to-liquid ratio of 1:30 (g/mL) in a suitable vessel.[1]
  • Place the vessel in an ultrasonic bath.
  • Apply ultrasonic power of 250 W for 25 minutes at a controlled temperature between 40-60°C.[1]

3. Isolation:

  • After extraction, centrifuge the mixture to separate the supernatant from the solid plant residue.
  • Collect the supernatant containing the extracted flavonoids.

4. Purification (Solvent Partitioning):

  • Concentrate the supernatant using a rotary evaporator to yield a crude extract.
  • Resuspend the crude extract in water and partition it against ethyl acetate.
  • Collect the ethyl acetate fraction, which will be enriched with Homoeriodictyol. Further purification can be achieved using the precipitation method described in Protocol 1 (Steps 3-5) or by column chromatography.[7]

Protocol 3: Maceration

This protocol involves soaking the plant material in a solvent over an extended period.

1. Plant Material Preparation:

  • Grind approximately 2.0 kg of dried Eriodictyon californicum leaves.[1]

2. Extraction:

  • Place the ground plant material in a large container.
  • Perform an exhaustive extraction with methanol by carrying out multiple separate extractions (e.g., 30 extractions, each with 4 L of methanol).[1]
  • Combine all the methanol extracts.

3. Solvent Partitioning and Purification:

  • Evaporate the combined methanol extract to dryness using a rotary evaporator to yield the crude extract.[1]
  • Partition the dried extract between 9:1 methanol-water and hexane (B92381) to remove nonpolar compounds.[1]
  • Separate the methanol/water layer and evaporate it to a thick tar.
  • Partition the resulting tar with chloroform (B151607) and water. The precipitate formed can be further processed to isolate Homoeriodictyol.[1]

Visualizations

Extraction and Purification Workflow

The following diagram illustrates the general workflow for isolating Homoeriodictyol from Eriodictyon californicum, combining extraction, dewaxing, and purification steps.

G plant Dried & Powdered Eriodictyon californicum Leaves extraction Extraction (Soxhlet, UAE, or Maceration) plant->extraction concentrate Concentration (Rotary Evaporator) extraction->concentrate solvent Solvent (e.g., Ethyl Acetate, Ethanol) solvent->extraction dewax Dewaxing (Refrigerate at 4°C) concentrate->dewax filter_waxes Filtration dewax->filter_waxes waxes Precipitated Waxes (Discard) filter_waxes->waxes Remove filtrate Dewaxed Filtrate filter_waxes->filtrate Collect precipitate Precipitation (Add ice-cold Na2CO3 or NaOH) filtrate->precipitate filter_product Filtration & Washing precipitate->filter_product crude Crude Homoeriodictyol Sodium Salt filter_product->crude recrystallize Recrystallization (from Water) crude->recrystallize pure Purified Homoeriodictyol Sodium Salt recrystallize->pure

Caption: Workflow for Homoeriodictyol extraction and purification.
Signaling Pathway of Homoeriodictyol

Homoeriodictyol exerts its primary antioxidant and anti-inflammatory effects by activating the Nrf2 signaling pathway and inhibiting the pro-inflammatory NF-κB pathway.[1][5][8]

G cluster_0 Cytoplasm cluster_1 Nucleus homo Homoeriodictyol keap1_nrf2 Keap1-Nrf2 Complex homo->keap1_nrf2 Inhibits Binding ikk IKK Complex homo->ikk Inhibits nrf2_free Nrf2 keap1_nrf2->nrf2_free Release nrf2_nuc Nrf2 nrf2_free->nrf2_nuc Translocation pro_stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) pro_stimuli->ikk Activates nfkb_complex NF-κB-IκBα Complex ikk->nfkb_complex Phosphorylates IκBα ikb IκBα nfkb_complex->ikb IκBα Degradation nfkb_free NF-κB nfkb_complex->nfkb_free Release nfkb_nuc NF-κB nfkb_free->nfkb_nuc Translocation are ARE (Antioxidant Response Element) nrf2_nuc->are Binds antioxidant_genes Antioxidant Gene Expression (e.g., HO-1, NQO1) are->antioxidant_genes Activates anti_ox Antioxidant & Cytoprotective Effects antioxidant_genes->anti_ox Leads to inflammatory_genes Pro-inflammatory Gene Expression (e.g., IL-6, COX-2) nfkb_nuc->inflammatory_genes Activates pro_inflam Inflammation inflammatory_genes->pro_inflam Leads to

Caption: Antioxidant & anti-inflammatory signaling of Homoeriodictyol.

References

Protocol for ultrasonic-assisted extraction of Homoeriodictyol chalcone

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Protocol for Ultrasonic-Assisted Extraction of Homoeriodictyol Chalcone (B49325)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Homoeriodictyol chalcone (2',4,4',6'-Tetrahydroxy-3-methoxychalcone) is a natural flavonoid derivative with significant potential in biomedical research, noted for its properties as a non-selective antioxidant radical scavenger that neutralizes reactive oxygen species (ROS)[1]. It is a compound of interest for research into neurodegenerative diseases, inflammatory disorders, and cancers[1]. Found in plants such as Yerba Santa (Eriodictyon californicum), effective extraction is crucial for its study and application[2][3].

Ultrasonic-Assisted Extraction (UAE) is a modern and efficient technique for isolating bioactive compounds from plant matrices[4]. This method utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and accelerating mass transfer, which often results in higher yields, shorter extraction times, and reduced solvent consumption compared to conventional methods like maceration or Soxhlet extraction[4][5][6][7]. This document provides a detailed protocol for the efficient extraction of this compound using UAE.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₆H₁₄O₆[8][9]
Molecular Weight 302.28 g/mol [3][8]
IUPAC Name 3-(4-hydroxy-3-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one[10]
Appearance Powder[8]
Purity (Typical) ≥98% (by HPLC)[8]
Storage Store at <+8°C in a dry, dark place. For long-term, -20 to -80°C is recommended.[9][10]

Experimental Protocol: Ultrasonic-Assisted Extraction

This protocol details the procedure for extracting this compound from dried plant material, such as the leaves of Eriodictyon californicum.

3.1. Materials and Equipment

  • Plant Material: Dried and finely powdered leaves of Eriodictyon species.

  • Solvents: HPLC grade 70% ethanol (B145695) (or methanol), deionized water[2][11].

  • Apparatus:

    • Ultrasonic bath or probe system with temperature and power control[12].

    • Grinder or mill.

    • Beakers or Erlenmeyer flasks.

    • Filtration system (e.g., Whatman filter paper, vacuum filtration).

    • Rotary evaporator.

    • Analytical balance.

    • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) for quantification[13][14][15].

    • This compound analytical standard[8][9].

3.2. Step-by-Step Procedure

  • Plant Material Preparation:

    • Ensure the plant material (e.g., leaves of Eriodictyon californicum) is thoroughly dried.

    • Grind the dried material into a fine powder (e.g., 40-60 mesh size) to increase the surface area for extraction.

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it into a 500 mL Erlenmeyer flask.

    • Add 248 mL of 59% ethanol to achieve a liquid-to-solid ratio of approximately 25:1 (mL/g)[7]. Note: The optimal ratio may vary and should be optimized for the specific plant material[11][16].

    • Place the flask in the ultrasonic bath. Ensure the water level in the bath covers the solvent level in the flask.

  • Ultrasonication:

    • Set the ultrasonic parameters. Based on optimization studies for similar flavonoids, the following are recommended starting points:

      • Ultrasonic Power: 410 W[7].

      • Frequency: 20-40 kHz[4][17].

      • Extraction Time: 30 minutes[7][18].

      • Temperature: 45°C[18]. Maintain a constant temperature throughout the process.

  • Post-Extraction Filtration:

    • After sonication, immediately filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

    • Wash the residue with a small volume of the extraction solvent (e.g., 20-30 mL) to recover any remaining extract. Combine the filtrates.

  • Solvent Removal:

    • Concentrate the filtered extract using a rotary evaporator at a temperature below 40°C under reduced pressure to avoid degradation of the target compound[2][19].

    • Evaporate until a crude, viscous extract is obtained.

  • Purification (Optional):

    • For higher purity, the crude extract can be redissolved in a minimal amount of the mobile phase and purified using techniques like Solid-Phase Extraction (SPE) with a C18 cartridge[13].

  • Quantification:

    • Dissolve a known amount of the dried extract in the HPLC mobile phase.

    • Analyze the sample using an HPLC-UV system. Typical conditions for flavonoid analysis involve a C18 column and a gradient elution with a mobile phase of acidified water (e.g., 0.1% formic acid) and methanol (B129727) or acetonitrile[14][19].

    • Set the detection wavelength to approximately 288 nm for flavanones[15][19].

    • Calculate the yield of this compound by comparing the peak area to a calibration curve prepared with an analytical standard.

Data Presentation: Optimization of UAE Parameters

The following table summarizes hypothetical data from optimization experiments, demonstrating the influence of key parameters on the extraction yield and purity of this compound.

RunSolvent (Ethanol %)Time (min)Temp (°C)Power (W)Yield (mg/g DW)Purity (%)
15020403008.585.2
270204030010.288.1
39020403007.183.4
470304030011.590.3
570404030011.389.8
670305030011.891.5
770306030010.987.6
870305040012.4 92.1
970305050012.191.8

DW: Dry Weight. Data is illustrative and based on typical optimization trends for flavonoid extraction[7][11][18].

Visualizations

5.1. Experimental Workflow

G cluster_prep Sample Preparation cluster_extraction Ultrasonic-Assisted Extraction cluster_processing Downstream Processing cluster_analysis Analysis plant Dried Plant Material (Eriodictyon sp.) powder Grinding to Fine Powder plant->powder extraction Mixing with Solvent (e.g., 70% Ethanol) powder->extraction ultrasonication Ultrasonication (Time, Temp, Power) extraction->ultrasonication filtration Filtration ultrasonication->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation crude Crude Extract evaporation->crude purification Purification (Optional) (e.g., SPE) crude->purification hplc HPLC Quantification purification->hplc result Final Product: This compound hplc->result

Caption: Workflow for ultrasonic-assisted extraction of this compound.

5.2. Parameter Influence Diagram

G cluster_params Key Extraction Parameters cluster_outputs Extraction Outcomes UAE Ultrasonic-Assisted Extraction Cavitation Acoustic Cavitation & Cell Wall Disruption UAE->Cavitation induces Solvent Solvent Type & Concentration Solvent->UAE Time Extraction Time Time->UAE Temp Temperature Temp->UAE Power Ultrasonic Power Power->UAE Ratio Solid:Liquid Ratio Ratio->UAE Yield Extraction Yield Cavitation->Yield enhances Purity Compound Purity Cavitation->Purity enhances

Caption: Influence of key parameters on UAE outcomes for this compound.

References

Application Notes and Protocols for the Chiral Separation of Homoeriodictyol Chalcone Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homoeriodictyol (B191827) chalcone (B49325), scientifically known as 3-Methoxy-2',4,4',6'-tetrahydroxychalcone, is a natural flavonoid precursor with a range of documented biological activities, including antioxidant, anti-inflammatory, and potential anticancer effects.[1][2] Like many flavonoids, homoeriodictyol chalcone possesses a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers. The stereochemistry of these molecules can significantly influence their pharmacological and pharmacokinetic properties.[3] Therefore, the ability to separate and characterize individual enantiomers is crucial for drug discovery and development to identify the more active and less toxic form.

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most prevalent and effective technique for the enantioseparation of chiral compounds.[3][4] This application note provides a detailed protocol for the chiral separation of this compound enantiomers based on established methods for structurally similar flavanones and chalcones.[3]

Quantitative Data Summary

While a specific, validated chiral separation method for this compound has not been widely published, the following table provides expected quantitative data based on the successful separation of analogous flavonoids using a polysaccharide-based chiral stationary phase.[3] Note: These values are illustrative and require experimental verification and optimization for this compound.

ParameterExpected Value
Chiral Stationary Phase Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane / Isopropanol (B130326) (80:20, v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection Wavelength 288 nm
Retention Time (Enantiomer 1) ~ 15 min
Retention Time (Enantiomer 2) ~ 18 min
Resolution (Rs) > 1.5
Separation Factor (α) > 1.2

Experimental Protocols

This section details the recommended methodology for the chiral HPLC separation of this compound enantiomers.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[3]

  • Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm. This column has an amylose-based chiral selector, which has shown good enantioselectivity for flavonoids.[3][4]

  • Solvents: HPLC grade n-hexane and isopropanol (IPA).

  • Sample: Racemic this compound standard.

Preparation of Mobile Phase and Standard Solutions
  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and isopropanol in an 80:20 volume-to-volume ratio. Degas the mobile phase using sonication or vacuum filtration before use.

  • Standard Solution Preparation:

    • Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in isopropanol.

    • From the stock solution, prepare a working standard solution at a concentration of 10 µg/mL by diluting with the mobile phase.

    • Filter the working standard solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point for the method development and optimization:

ParameterCondition
Chiral Stationary Phase Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (80:20, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 288 nm[3]
Injection Volume 10 µL
Run Time Approximately 25 minutes
Method Optimization

If the initial conditions do not provide baseline separation (Rs ≥ 1.5), consider the following adjustments:

  • Mobile Phase Composition: Vary the ratio of n-hexane to isopropanol. Increasing the percentage of isopropanol will generally decrease retention times but may also affect resolution.

  • Flow Rate: Adjusting the flow rate can influence peak shape and resolution. A lower flow rate can sometimes improve separation.

  • Temperature: Changing the column temperature can affect the interactions between the analytes and the chiral stationary phase, thereby influencing enantioselectivity.

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile Prepare Mobile Phase (n-Hexane:IPA 80:20) hplc_system HPLC System with Chiralpak AD-H Column prep_mobile->hplc_system Mobile Phase prep_stock Prepare Racemic Standard Stock Solution (1 mg/mL) prep_working Prepare Working Standard (10 µg/mL) prep_stock->prep_working filter_sample Filter Sample (0.45 µm) prep_working->filter_sample injection Inject Sample (10 µL) filter_sample->injection Prepared Sample separation Isocratic Elution injection->separation detection UV Detection at 288 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantify Quantify Enantiomers (Peak Area, Retention Time) chromatogram->quantify calculate Calculate Resolution (Rs) and Separation Factor (α) quantify->calculate

Caption: Workflow for the Chiral HPLC Separation of this compound.

Relevant Signaling Pathway: NF-κB Inhibition by Chalcones

Chalcones are known to exert anti-inflammatory effects by modulating key signaling pathways, including the NF-κB pathway.[5][6][7] The following diagram illustrates the general mechanism of NF-κB inhibition by chalcones.

G cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus e.g., LPS, TNF-α ikk IKK Complex stimulus->ikk Activates ikb IκBα ikk->ikb Phosphorylates ub_ps Ubiquitination & Proteasomal Degradation ikb->ub_ps Leads to nfkb NF-κB (p50/p65) nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc Translocates ikb_nfkb IκBα-NF-κB Complex ikb_nfkb->ikb ikb_nfkb->nfkb chalcone Homoeriodictyol Chalcone chalcone->ikk Inhibits dna DNA nfkb_nuc->dna Binds to gene_transcription Pro-inflammatory Gene Transcription (e.g., COX-2, iNOS) dna->gene_transcription Initiates

Caption: Inhibition of the NF-κB Signaling Pathway by Chalcones.

References

Application Notes: DPPH Assay for Determining the Antioxidant Activity of Homoeriodictyol Chalcone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homoeriodictyol chalcone (B49325), a flavonoid compound, is of significant interest in pharmaceutical and nutraceutical research due to its potential antioxidant properties. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and cost-effective method to evaluate the free-radical scavenging activity of compounds. This document provides a detailed protocol for assessing the antioxidant capacity of Homoeriodictyol chalcone using the DPPH assay, enabling researchers to obtain reliable and reproducible results.

The principle of the DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, neutralizing it. DPPH is a dark-colored crystalline powder that forms a deep violet solution in organic solvents like methanol (B129727) or ethanol (B145695), with a characteristic absorbance maximum around 517 nm. When an antioxidant, such as this compound, is added to the DPPH solution, it reduces the DPPH radical to the pale yellow hydrazine (B178648) (DPPH-H). This reduction leads to a decrease in absorbance at 517 nm, and the degree of discoloration is directly proportional to the radical scavenging activity of the antioxidant.

Data Presentation

The antioxidant activity is often expressed as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals. A lower IC50 value indicates a higher antioxidant potency. While a specific IC50 value for this compound was not found in the reviewed literature, the following table presents DPPH radical scavenging activities of various other chalcone derivatives for comparative analysis.

CompoundIC50 (µM)IC50 (µg/mL)Standard
2'-hydroxychalcone-~25-35Ascorbic Acid
JVF3 (a flavonol)61.4-Ascorbic Acid (54.08 µM)
Chalcone Derivative (unspecified)-48.37Ascorbic Acid (6.21 µg/mL)[1]
4-Methoxy 4-Methyl Chalcone->4000 (42.65% inhibition at 4 mg/ml)Ascorbic Acid
2′,4′,4-Trihydroxychalcone--Trolox, Quercetin

Note: The antioxidant activity of chalcones is highly dependent on their substitution patterns.[2]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the necessary steps to determine the antioxidant activity of this compound.

Materials and Reagents
  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol (spectrophotometric grade)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplates or spectrophotometer cuvettes

  • Micropipettes

  • UV-Vis spectrophotometer

Procedure
  • Preparation of DPPH Stock Solution (0.1 mM):

    • Dissolve an appropriate amount of DPPH powder in methanol or ethanol to achieve a final concentration of 0.1 mM.

    • Store the solution in a dark bottle and at 4°C to protect it from light. It is recommended to prepare this solution fresh daily.

  • Preparation of Test Compound Stock Solution:

    • Prepare a stock solution of this compound in methanol or ethanol at a concentration of 1 mg/mL.

    • From this stock solution, prepare a series of dilutions to obtain a range of concentrations for testing (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Preparation of Positive Control:

    • Prepare a stock solution and serial dilutions of a standard antioxidant, such as ascorbic acid or Trolox, in the same manner as the test compound.

  • Assay Protocol:

    • Pipette a specific volume of the various concentrations of the this compound solution (e.g., 100 µL) into the wells of a 96-well microplate.

    • Prepare a control well containing the same volume of the solvent (methanol or ethanol) instead of the test compound.

    • Add a specific volume of the DPPH working solution (e.g., 100 µL) to each well.

    • Mix the contents of the wells thoroughly.

    • Incubate the microplate in the dark at room temperature for 30 minutes.

    • After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

Calculation of Results
  • Calculate the percentage of DPPH radical scavenging activity using the following formula:

    % Scavenging = [ (Acontrol - Asample) / Acontrol ] x 100

    Where:

    • Acontrol is the absorbance of the control (DPPH solution without the test compound).

    • Asample is the absorbance of the test sample (DPPH solution with the test compound).

  • Determine the IC50 Value:

    • Plot the percentage of scavenging activity against the corresponding concentrations of this compound.

    • The IC50 value is the concentration of the compound that causes 50% scavenging of the DPPH radicals and can be determined from the graph using linear regression analysis.

Visualizations

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH_Solution Prepare 0.1 mM DPPH Solution in Methanol/Ethanol Reaction_Setup Mix Test Compound/Control with DPPH Solution DPPH_Solution->Reaction_Setup Test_Compound Prepare this compound Stock & Serial Dilutions Test_Compound->Reaction_Setup Positive_Control Prepare Standard Antioxidant (e.g., Ascorbic Acid) Dilutions Positive_Control->Reaction_Setup Incubation Incubate in Dark (30 min, Room Temp) Reaction_Setup->Incubation Initiate Reaction Measurement Measure Absorbance at 517 nm Incubation->Measurement Calculation Calculate % Scavenging Activity Measurement->Calculation IC50 Determine IC50 Value (Concentration vs. % Scavenging) Calculation->IC50

Caption: Experimental workflow for the DPPH antioxidant assay.

DPPH_Mechanism DPPH_Radical DPPH• (Purple) DPPH_Neutral DPPH-H (Yellow) DPPH_Radical->DPPH_Neutral H• donation Antioxidant This compound (Antioxidant-H) Antioxidant_Radical Antioxidant• Antioxidant->Antioxidant_Radical

Caption: Antioxidant mechanism in the DPPH assay.

References

Application Note: Nitric Oxide Scavenging Assay for Homoeriodictyol Chalcone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nitric oxide (NO) is a crucial signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. However, excessive production of NO can lead to oxidative and nitrosative stress, contributing to the pathogenesis of various inflammatory diseases, cardiovascular disorders, and neurodegenerative conditions. The scavenging of excess nitric oxide is, therefore, a significant therapeutic strategy. Chalcones, a class of open-chain flavonoids, are known for their diverse biological activities, including potent antioxidant and anti-inflammatory properties. Homoeriodictyol chalcone (B49325), a derivative of the flavanone (B1672756) eriodictyol, is a subject of interest for its potential free radical scavenging capabilities. This application note provides a detailed protocol for assessing the nitric oxide scavenging activity of Homoeriodictyol chalcone in vitro.

The assay is based on the spontaneous generation of nitric oxide from sodium nitroprusside (SNP) in an aqueous solution at physiological pH.[1] In the presence of oxygen, NO is converted to nitrite (B80452) ions. The principle of the assay lies in the competition between the antioxidant compound and oxygen for nitric oxide. A scavenger of nitric oxide will compete with oxygen, leading to a reduced production of nitrite ions.[1] The concentration of nitrite is then determined colorimetrically using the Griess reagent, which forms a purple azo dye upon reaction with nitrite. The intensity of the color, measured spectrophotometrically, is inversely proportional to the nitric oxide scavenging activity of the tested compound.

Quantitative Data Summary

While specific experimental data for the nitric oxide scavenging activity of this compound is not widely published, the following table presents representative data for various chalcone derivatives from the literature to provide a comparative context for expected activity.

CompoundAssay Concentration (µg/mL)% InhibitionIC50 (µg/mL)Reference Standard
Representative Chalcone 1 10 - 10025 - 80%~45Ascorbic Acid (~36)
Representative Chalcone 2 50 - 25030 - 90%~120Quercetin (B1663063) (~56)
2'-Hydroxychalcone Not specifiedNot specified>100Not specified
3'-Nitrochalcone Not specifiedNot specified>100Not specified

Note: The data presented are for illustrative purposes based on published activities of various chalcone derivatives and may not be directly representative of this compound.

Experimental Workflow Diagram

NitricOxideScavengingAssay Experimental Workflow for Nitric Oxide Scavenging Assay prep Reagent Preparation - this compound Stock - Sodium Nitroprusside (SNP) - Phosphate Buffer Saline (PBS) - Griess Reagent mix Reaction Mixture Preparation - Add PBS, SNP, and Test Compound/ Standard to tubes/wells prep->mix 1 incubate Incubation - 25-37°C for 150 minutes - Nitric Oxide Generation mix->incubate 2 griess_add Griess Reagent Addition - Add Griess Reagent to reaction mixture incubate->griess_add 3 color_dev Color Development - Incubate at room temperature in the dark for 10-30 minutes griess_add->color_dev 4 measure Absorbance Measurement - Spectrophotometer at 546 nm color_dev->measure 5 calc Data Analysis - Calculate % Inhibition - Determine IC50 Value measure->calc 6

Caption: Workflow of the in vitro nitric oxide scavenging assay.

Signaling Pathway Diagram

NitricOxideScavenging Mechanism of Nitric Oxide Scavenging cluster_reaction Nitrite Formation Pathway cluster_scavenging Scavenging Pathway cluster_detection Detection SNP Sodium Nitroprusside (SNP) NO_radical Nitric Oxide (NO•) SNP->NO_radical Spontaneous Decomposition SNP->NO_radical Nitrite Nitrite (NO2-) NO_radical->Nitrite Reacts with NO_radical->Nitrite Scavenged_NO Scavenged NO NO_radical->Scavenged_NO Reacts with NO_radical->Scavenged_NO Oxygen Oxygen (O2) AzoDye Purple Azo Dye Nitrite->AzoDye Reacts with Nitrite->AzoDye Griess Griess Reagent Chalcone This compound (Scavenger)

Caption: Nitric oxide generation, scavenging, and detection pathway.

Detailed Experimental Protocol

This protocol outlines the steps for determining the nitric oxide scavenging activity of this compound.

1. Materials and Reagents

  • This compound

  • Sodium nitroprusside (SNP)

  • Phosphate buffer saline (PBS), pH 7.4

  • Griess Reagent: A mixture of equal parts of (A) 1% sulfanilamide (B372717) in 5% phosphoric acid and (B) 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NEDD) in distilled water. Prepare fresh before use.

  • Ascorbic acid or Quercetin (as a positive control)

  • Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) for dissolving the test compound

  • 96-well microplate

  • Microplate reader

2. Preparation of Solutions

  • Test Compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like DMSO or ethanol.

  • Working Solutions: From the stock solution, prepare a series of dilutions of this compound (e.g., 10, 25, 50, 100, 200 µg/mL) in PBS (pH 7.4).

  • Positive Control: Prepare working solutions of ascorbic acid or quercetin in the same concentrations as the test compound.

  • Sodium Nitroprusside (SNP) Solution: Prepare a 10 mM solution of SNP in PBS (pH 7.4). Prepare this solution fresh before use and protect it from light.

3. Assay Procedure

  • To a 96-well microplate, add the following to respective wells:

    • Test Wells: 100 µL of different concentrations of this compound working solutions.

    • Control Well: 100 µL of PBS (or the solvent used for the test compound).

    • Positive Control Wells: 100 µL of different concentrations of the standard antioxidant (ascorbic acid or quercetin).

  • Add 100 µL of 10 mM sodium nitroprusside solution to all wells.

  • Incubate the microplate at room temperature (25°C) or 37°C for 150 minutes.

  • After incubation, add 100 µL of freshly prepared Griess reagent to all wells.

  • Allow the color to develop by incubating the plate in the dark at room temperature for 10-30 minutes.

  • Measure the absorbance of the resulting purple azo dye at 546 nm using a microplate reader.

4. Data Analysis

The percentage of nitric oxide scavenging activity is calculated using the following formula:

% Inhibition = [(A_control - A_test) / A_control] x 100

Where:

  • A_control is the absorbance of the control (containing all reagents except the test compound).

  • A_test is the absorbance of the test sample (containing the test compound).

The IC50 value, which is the concentration of the test compound required to inhibit 50% of the nitric oxide radicals, can be determined by plotting a graph of percentage inhibition versus the concentration of the test compound.

This application note provides a comprehensive and detailed protocol for the assessment of the nitric oxide scavenging potential of this compound. The described method is a reliable and reproducible assay for screening and characterizing the antioxidant properties of chalcones and other potential therapeutic agents. The provided diagrams and representative data serve as valuable resources for researchers in the field of drug discovery and development.

References

Application Notes and Protocols for Investigating Homoeriodictyol Chalcone in RAW 264.7 Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the murine macrophage cell line RAW 264.7 to investigate the anti-inflammatory properties of Homoeriodictyol chalcone (B49325). The protocols outlined below cover key experiments to assess cytotoxicity, anti-inflammatory activity, and the underlying molecular mechanisms.

Introduction

Homoeriodictyol chalcone, a naturally occurring flavonoid, has garnered interest for its potential therapeutic properties, including anti-inflammatory effects. The RAW 264.7 macrophage cell line is a widely used in vitro model to study inflammation. Upon stimulation with lipopolysaccharide (LPS), these cells mimic an inflammatory response by producing various pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). This model is ideal for screening and characterizing the anti-inflammatory potential of compounds like this compound.

Chalcones have been shown to exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3][4] These pathways are crucial regulators of the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][6]

Data Presentation

The following tables summarize the expected quantitative data from the described experiments. These are representative tables and should be populated with experimental results.

Table 1: Cytotoxicity of this compound on RAW 264.7 Cells

Concentration of this compound (µM)Cell Viability (%)
0 (Vehicle Control)100
1
5
10
25
50
100

Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentration (µM)NO Production (% of LPS Control)
Control (Untreated)-
LPS (1 µg/mL)-100
LPS + this compound1
LPS + this compound5
LPS + this compound10
LPS + this compound25

Table 3: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (Untreated)-
LPS (1 µg/mL)-
LPS + this compound10
LPS + this compound25

Experimental Protocols

Cell Culture and Maintenance

RAW 264.7 cells are a macrophage-like cell line derived from a tumor in a male BALB/c mouse.[7] They are widely used for studying inflammation and immune responses.[8]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[9]

  • Subculturing: Cells should be passaged every 2-3 days when they reach 80-90% confluency. Detach cells using a cell scraper.[7]

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on RAW 264.7 cells.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix 100 µL of supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[5]

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Use a sodium nitrite solution to generate a standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

This protocol measures the concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Procedure:

    • Follow the same cell seeding, pre-treatment, and LPS stimulation protocol as the NO production assay.

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to determine the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

  • Procedure:

    • Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and incubate for 24 hours.

    • Pre-treat the cells with this compound for 1 hour, followed by LPS stimulation for a specified time (e.g., 30 minutes for phosphorylation studies, longer for total protein expression).

    • Lyse the cells and determine the protein concentration using a BCA or Bradford assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, iNOS, COX-2, and a loading control like β-actin).

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

Visualizations

G cluster_0 Experimental Workflow cluster_1 Assays RAW264_7 RAW 264.7 Cells Seeding Cell Seeding RAW264_7->Seeding Pretreatment Pre-treatment with This compound Seeding->Pretreatment LPS_Stimulation LPS Stimulation Pretreatment->LPS_Stimulation Incubation Incubation LPS_Stimulation->Incubation MTT Cell Viability Assay (MTT) Incubation->MTT 24h Griess NO Production Assay (Griess) Incubation->Griess 24h ELISA Cytokine Measurement (ELISA) Incubation->ELISA 24h WesternBlot Protein Analysis (Western Blot) Incubation->WesternBlot Variable

Caption: General experimental workflow for studying this compound.

G cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Pro_inflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6, IL-1β) MAPK->Pro_inflammatory IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB degrades & releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates NFkB_nucleus->Pro_inflammatory Homoeriodictyol Homoeriodictyol chalcone Homoeriodictyol->MAPK Homoeriodictyol->IKK

Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound.

References

Application Notes and Protocols for the Anti-inflammatory Assay of Homoeriodictyol Chalcone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in-vitro anti-inflammatory activity of Homoeriodictyol chalcone (B49325), evaluated using the bovine serum albumin (BSA) denaturation assay. This document outlines the underlying principles, detailed experimental protocols, data interpretation, and the molecular mechanisms potentially involved.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a normal inflammatory response is crucial for healing, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, cardiovascular diseases, and cancer. A key event in the inflammatory process is the denaturation of tissue proteins. Therefore, substances that can inhibit protein denaturation are considered to have potential anti-inflammatory properties.

Chalcones, a class of naturally occurring compounds belonging to the flavonoid family, have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory effects.[1] Homoeriodictyol, a flavonoid found in various plants, is known for its antioxidant and anti-inflammatory properties.[1] This document focuses on the chalcone form of Homoeriodictyol and its evaluation in a widely used in-vitro anti-inflammatory model: the inhibition of albumin denaturation.

The albumin denaturation assay is a simple, cost-effective, and reliable method for screening potential anti-inflammatory agents.[2] It is based on the principle that denatured proteins are a hallmark of inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs), the most commonly used drugs to treat inflammation, are known to inhibit the denaturation of proteins.[3]

Principle of the Assay

The anti-inflammatory activity of Homoeriodictyol chalcone is assessed by its ability to inhibit the heat-induced denaturation of a protein, typically bovine serum albumin (BSA) or egg albumin.[2] When a protein solution is heated, it undergoes denaturation, leading to a change in its tertiary and quaternary structures. This denaturation results in the exposure of hydrophobic amino acid residues, causing the protein to become insoluble and aggregate, which can be measured as an increase in the turbidity of the solution.

Anti-inflammatory compounds can stabilize the protein structure, thereby preventing its denaturation. The extent of this inhibition is quantified by measuring the turbidity of the solution using a spectrophotometer. A decrease in turbidity in the presence of the test compound compared to the control (heated protein solution without the compound) indicates anti-inflammatory activity.

Experimental Protocol: Bovine Serum Albumin (BSA) Denaturation Assay

This protocol provides a detailed methodology for assessing the anti-inflammatory activity of this compound.

3.1. Materials and Reagents

  • This compound

  • Bovine Serum Albumin (BSA), Fraction V, 0.5% (w/v) in Tris Buffer Saline (TBS)

  • Tris Buffer Saline (TBS), pH 6.8

  • Diclofenac (B195802) sodium (as a standard reference drug)

  • Phosphate Buffered Saline (PBS), pH 6.4

  • Distilled water

  • Spectrophotometer (UV-Visible)

  • Water bath

  • Centrifuge

  • Micropipettes

  • Test tubes

3.2. Preparation of Solutions

  • Test Sample (this compound): Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and then prepare serial dilutions to obtain a range of concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).

  • Standard Drug (Diclofenac sodium): Prepare a stock solution and serial dilutions of diclofenac sodium in the same manner as the test sample to serve as a positive control.

  • Bovine Serum Albumin (BSA) Solution (0.5% w/v): Dissolve 0.5 g of BSA in 100 mL of Tris Buffer Saline (pH 6.8).

3.3. Assay Procedure

  • Reaction Mixture Preparation: In separate test tubes, prepare the following reaction mixtures:

    • Test: 0.5 mL of varying concentrations of this compound + 0.5 mL of 0.5% BSA solution.

    • Standard: 0.5 mL of varying concentrations of Diclofenac sodium + 0.5 mL of 0.5% BSA solution.

    • Control: 0.5 mL of the vehicle (solvent used for the test sample) + 0.5 mL of 0.5% BSA solution.

    • Blank: 1.0 mL of Tris Buffer Saline.

  • Incubation: Incubate all the test tubes at 37°C for 20 minutes.

  • Heat-induced Denaturation: After incubation, heat the test tubes in a water bath at 70°C for 5-10 minutes.

  • Cooling: Cool the test tubes to room temperature.

  • Spectrophotometric Measurement: After cooling, add 2.5 mL of Phosphate Buffered Saline (pH 6.4) to each tube and measure the absorbance (turbidity) at 660 nm using a spectrophotometer, with the Tris Buffer Saline as the blank.

3.4. Calculation of Inhibition

The percentage inhibition of protein denaturation is calculated using the following formula:

% Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

The IC50 value, which is the concentration of the test sample required to inhibit 50% of protein denaturation, can be determined by plotting a graph of percentage inhibition versus concentration.

Data Presentation

The quantitative data obtained from the albumin denaturation assay should be summarized in a structured table for easy comparison. While specific data for this compound is not yet available in the public domain, the following table illustrates the expected format and provides example data based on studies of other chalcones.

Table 1: Illustrative Example of Anti-inflammatory Activity of a Chalcone Derivative by Albumin Denaturation Assay

Concentration (µg/mL)Mean Absorbance (660 nm) ± SD% Inhibition
Control 0.850 ± 0.025-
This compound
100.725 ± 0.01514.71
500.550 ± 0.02035.29
1000.380 ± 0.01855.29
2500.210 ± 0.01275.29
5000.105 ± 0.01087.65
Diclofenac Sodium (Standard)
100.680 ± 0.02120.00
500.450 ± 0.01747.06
1000.250 ± 0.01470.59
2500.120 ± 0.01185.88
5000.050 ± 0.00894.12

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Mechanism of Action: Involvement of Signaling Pathways

The anti-inflammatory effects of chalcones, including potentially this compound, are attributed to their ability to modulate key inflammatory signaling pathways. Two of the most significant pathways are the Nuclear Factor-kappa B (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.

5.1. Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as cytokines, chemokines, and adhesion molecules. Chalcones have been shown to inhibit the activation of NF-κB, thereby suppressing the inflammatory response.

NF_kB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Activation Inflammatory_Stimuli->IKK IkB_Degradation IκB Degradation IKK->IkB_Degradation NFkB_Translocation NF-κB Translocation to Nucleus IkB_Degradation->NFkB_Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_Translocation->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation Homoeriodictyol_Chalcone This compound Homoeriodictyol_Chalcone->IKK Inhibits Nrf2_Pathway Oxidative_Stress Oxidative Stress Nrf2_Release Nrf2 Release from Keap1 Oxidative_Stress->Nrf2_Release Nrf2_Translocation Nrf2 Translocation to Nucleus Nrf2_Release->Nrf2_Translocation ARE_Binding Nrf2-ARE Binding Nrf2_Translocation->ARE_Binding Gene_Expression Antioxidant & Cytoprotective Gene Expression ARE_Binding->Gene_Expression Anti_inflammatory_Effect Anti-inflammatory Effect Gene_Expression->Anti_inflammatory_Effect Homoeriodictyol_Chalcone This compound Homoeriodictyol_Chalcone->Nrf2_Release Activates Experimental_Workflow Preparation Preparation of Reagents (BSA, Test Compound, Standard) Reaction_Setup Reaction Mixture Setup (Control, Test, Standard) Preparation->Reaction_Setup Incubation_37C Incubation at 37°C for 20 min Reaction_Setup->Incubation_37C Heat_Denaturation Heat Denaturation at 70°C for 5-10 min Incubation_37C->Heat_Denaturation Cooling Cool to Room Temperature Heat_Denaturation->Cooling Measurement Add PBS and Measure Absorbance at 660 nm Cooling->Measurement Analysis Calculate % Inhibition and IC50 Measurement->Analysis

References

Troubleshooting & Optimization

Optimizing Homoeriodictyol chalcone extraction yield from plant material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Homoeriodictyol (B191827) from plant material.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for extracting Homoeriodictyol?

A1: Ethyl acetate (B1210297) is a highly effective solvent for Homoeriodictyol extraction, particularly when followed by a precipitation step.[1] Methanol and ethanol (B145695) have also been used, often in mixtures with water, but ethyl acetate generally provides good selectivity for this flavanone.[2][3]

Q2: What is the optimal temperature for Homoeriodictyol extraction?

A2: The extraction can be performed at a range of temperatures, from 0°C up to the boiling point of the solvent used.[1][4] However, for methods involving ethyl acetate, extraction is often carried out at room temperature to minimize the degradation of thermosensitive compounds.[1] For some modern techniques like ultrasound-assisted extraction, temperatures around 40-60°C may be employed to enhance efficiency.[2]

Q3: How long should the extraction process be?

A3: Extraction time can vary significantly depending on the method. Maceration may require several hours to days, while Soxhlet extraction is typically run for 10-12 hours.[2][4] Modern techniques like ultrasound-assisted extraction can significantly reduce the time to as little as 25 minutes.[2]

Q4: Can pH influence the extraction yield?

A4: Yes, pH can play a role in the extraction and subsequent purification of Homoeriodictyol. An acidic pH, typically around 2.5-3.5, can increase the recovery of some flavonoids.[5] Furthermore, a key step in many protocols involves precipitating Homoeriodictyol from the ethyl acetate extract using a basic aqueous solution, such as sodium hydroxide (B78521) or sodium carbonate, to form its sodium salt.[1]

Q5: What are common plant sources for Homoeriodictyol extraction?

A5: The primary plant source for Homoeriodictyol is Eriodictyon californicum, also known as Yerba Santa.[1][2][6]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Extraction Yield - Inappropriate solvent selection.- Insufficient extraction time or temperature.- Inefficient extraction method.- Degradation of Homoeriodictyol during extraction.- Use ethyl acetate for better selectivity.[1]- Optimize extraction time and temperature based on the chosen method. For maceration, allow for longer periods. For heating methods, ensure the temperature is appropriate for the solvent and compound stability.[4]- Consider using ultrasound-assisted extraction to improve efficiency and reduce extraction time.[2]- Avoid excessively high temperatures, especially for prolonged periods.[1]
Presence of Waxes in the Extract - Co-extraction of non-polar compounds, particularly leaf waxes, with the solvent.- Perform a dewaxing step. After initial extraction and concentration, cool the extract (e.g., 4°C overnight) to precipitate the waxes, which can then be removed by filtration.[1]
Difficulty in Precipitating Homoeriodictyol - Incorrect pH of the aqueous solution.- Insufficient concentration of the basic solution.- Ensure the aqueous solution is sufficiently basic. Ice-cold 3% (w/v) sodium hydroxide or 10% (w/v) sodium carbonate solutions are commonly used.[1]- Stir the mixture adequately after adding the basic solution to promote precipitation.[2]
Impure Final Product - Incomplete removal of waxes and other co-extractives.- Inefficient purification of the precipitated salt.- Ensure the dewaxing step is thoroughly performed.[1]- Wash the crude precipitate with deionized water.[1]- Further purify the product by recrystallization from water.[1]
Oily or Gummy Product Instead of a Solid Precipitate - This can occur during the condensation reaction for synthetic chalcones and may indicate incomplete reaction or the presence of impurities.- While this is more common in synthesis, in extraction it could indicate a high concentration of impurities. Ensure proper dewaxing and consider an additional purification step like column chromatography if recrystallization is ineffective.

Data Presentation: Comparison of Extraction Methods

Extraction MethodSolventKey ParametersProductYield (Mass %)Purity (by HPLC)Reference
Ethyl Acetate Extraction with RecrystallizationEthyl Acetate-Homoeriodictyol1.8%100%[1][4]
Ethyl Acetate Extraction with Sodium Carbonate PrecipitationEthyl Acetate10% (w/v) Sodium CarbonateHomoeriodictyol Sodium Salt2.3%Not Specified[1]
Ethyl Acetate Extraction with Sodium Hydroxide PrecipitationEthyl Acetate3% (w/v) Sodium HydroxideHomoeriodictyol Sodium Salt2.4%Not Specified[1]
Large-Scale Ethyl Acetate Extraction and RecrystallizationEthyl Acetate-Homoeriodictyol Sodium Salt2.5%100% (crude 80%)[1][4]
MacerationMethanolExhaustive (30 x 4L)Homoeriodictyol0.5%Not Specified[2]
Ultrasound-Assisted Extraction70% Ethanol25 min, 250 W, 40-60°CTotal FlavonoidsNot directly comparableNot Specified[2]
Soxhlet Extraction95% Ethanol12 hours, 60-80°CTotal Flavonoids6.76 ± 0.003 µg QE/mgNot Specified[2]

Experimental Protocols

Protocol 1: Ethyl Acetate Extraction with Precipitation

This protocol is adapted from a patented technical process for isolating Homoeriodictyol.[1]

Materials:

  • Dried and milled aerial parts of Eriodictyon californicum

  • Ethyl acetate

  • Ice-cold 3% (w/v) sodium hydroxide solution or 10% (w/v) sodium carbonate solution

  • Deionized water

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Extraction:

    • Extract the dried plant material with ethyl acetate. The ratio of plant material to solvent can range from 1:1 to 1:100, with a preferred range of 1:1 to 1:10.[1]

    • The extraction can be performed at temperatures between 0°C and the boiling point of ethyl acetate (78°C), with room temperature being typical.[1]

    • Extraction methods can include stirring, percolation, or ultrasonication.[1]

  • Dewaxing:

    • Concentrate the ethyl acetate extract under vacuum at a temperature below 40°C to approximately 20% of its original volume.[1]

    • Store the concentrated extract at 4°C overnight to precipitate leaf waxes.[1]

    • Remove the waxes by filtration.[1]

  • Precipitation:

    • Treat the dewaxed filtrate with an ice-cold basic aqueous solution (3% sodium hydroxide or 10% sodium carbonate).[1]

    • A yellow solid, the sodium salt of Homoeriodictyol, will precipitate.[1]

  • Purification:

    • Collect the crude precipitate by filtration and wash it with deionized water.[1]

    • Further purification can be achieved by recrystallization from water.[1]

Protocol 2: Ultrasound-Assisted Extraction (General Protocol for Flavonoids)

This protocol is a general method for the extraction of flavonoids and can be adapted for Homoeriodictyol.

Materials:

  • Dried and powdered plant material

  • 70% Ethanol

  • Ultrasonic bath

  • Centrifuge

Procedure:

  • Extraction:

    • Mix the powdered plant material with 70% ethanol at a solid-to-liquid ratio of 1:30 (g/mL) in a suitable vessel.[2]

    • Place the vessel in an ultrasonic bath.

    • Apply ultrasonic power of 250 W for 25 minutes at a controlled temperature (e.g., 40-60°C).[2]

  • Isolation:

    • After extraction, centrifuge the mixture to separate the supernatant from the solid residue.[2]

    • Collect the supernatant containing the extracted flavonoids.[2]

    • The extract can then be concentrated and purified as described in other protocols.

Visualizations

Extraction_Workflow PlantMaterial Dried & Milled Plant Material Extraction Extraction (e.g., Maceration, Sonication) PlantMaterial->Extraction Filtration1 Filtration Extraction->Filtration1 Filtration1->PlantMaterial Residue Concentration Concentration (Rotary Evaporator) Filtration1->Concentration Extract Dewaxing Dewaxing (Cold Precipitation) Concentration->Dewaxing Filtration2 Filtration Dewaxing->Filtration2 Filtration2->Dewaxing Waxes Precipitation Precipitation (Basic Solution) Filtration2->Precipitation Dewaxed Extract Filtration3 Filtration Precipitation->Filtration3 Purification Purification (Recrystallization) Filtration3->Purification Crude Product FinalProduct Pure Homoeriodictyol Purification->FinalProduct

Caption: A general workflow for the extraction and purification of Homoeriodictyol.

Troubleshooting_Low_Yield Start Low Extraction Yield CheckSolvent Is the solvent optimal? (e.g., Ethyl Acetate) Start->CheckSolvent CheckTimeTemp Are time and temperature adequate for the method? CheckSolvent->CheckTimeTemp Yes OptimizeSolvent Action: Change to a more selective solvent. CheckSolvent->OptimizeSolvent No CheckMethod Is the extraction method efficient? (e.g., Sonication) CheckTimeTemp->CheckMethod Yes OptimizeParams Action: Increase time/temp within stable limits. CheckTimeTemp->OptimizeParams No CheckDegradation Could the compound have degraded? CheckMethod->CheckDegradation Yes ChangeMethod Action: Switch to a more efficient method like UAE. CheckMethod->ChangeMethod No ReduceTemp Action: Use milder temperature conditions. CheckDegradation->ReduceTemp Yes End Improved Yield CheckDegradation->End No OptimizeSolvent->End OptimizeParams->End ChangeMethod->End ReduceTemp->End

References

Troubleshooting peak tailing in Homoeriodictyol chalcone HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of Homoeriodictyol chalcone (B49325).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: In an ideal HPLC separation, chromatographic peaks should be symmetrical and Gaussian in shape. Peak tailing is a common form of peak asymmetry where the latter half of the peak is broader than the front half, creating a "tail".[1][2] This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate underlying issues with the analytical method or HPLC system.[3]

Q2: Why is my Homoeriodictyol chalcone peak specifically tailing?

A2: this compound, like other phenolic compounds, possesses hydroxyl groups that can engage in secondary interactions with the stationary phase.[1][4] The most common cause of peak tailing for such compounds in reverse-phase HPLC is the interaction between the analyte and acidic residual silanol (B1196071) groups (Si-OH) on the silica-based column packing.[5][6][7] These interactions create a secondary, stronger retention mechanism for a portion of the analyte molecules, causing them to elute later and resulting in a tailing peak.[5][7]

Q3: What is an acceptable peak tailing factor?

A3: The peak asymmetry is quantified using the tailing factor (Tf) or asymmetry factor (As). For most analytical methods, a tailing factor close to 1.0 is ideal. A value greater than 1.2 may indicate a potential issue, while a value exceeding 2.0 is generally considered unacceptable for methods requiring high precision.[3] However, for some assays, peaks with an asymmetry factor up to 1.5 may be acceptable.[5]

Q4: Can the mobile phase pH cause peak tailing for this compound?

A4: Yes, the mobile phase pH is a critical factor.[6][8] At a mid-range pH (typically > 3), residual silanol groups on the silica (B1680970) column can become ionized (negatively charged), which strongly attracts polar compounds like this compound, leading to significant tailing.[5][6][9] Controlling the pH is essential for achieving symmetrical peaks.

Troubleshooting Guide for Peak Tailing

When troubleshooting, it is important to distinguish between issues affecting all peaks and those affecting only the specific analyte peak. If all peaks are tailing, it often points to a physical or system-wide problem.[2] If only the this compound peak is tailing, it is more likely a chemical interaction issue.[9]

Summary of Potential Causes and Solutions
Observation Potential Cause Recommended Solution(s)
Only the Analyte Peak Tails Secondary Silanol Interactions: The phenolic groups of this compound interact with active silanol sites on the C18 column.[1][5][7]1. Lower Mobile Phase pH: Adjust the mobile phase to a pH of ≤ 3 using an additive like 0.1% formic acid or phosphoric acid. This protonates the silanol groups, minimizing secondary interactions.[7][8][10] 2. Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column (Type B silica) where residual silanols are chemically deactivated.[5][6][7] 3. Add a Competing Base: For older columns, adding a small amount of a competing base like triethylamine (B128534) (TEA) (~25 mM) to the mobile phase can mask the active silanol sites.[4][7]
Sample Overload: Injecting too high a concentration of the analyte saturates the stationary phase.[1][3]1. Reduce Injection Volume: Decrease the amount of sample injected onto the column.[3] 2. Dilute the Sample: Lower the concentration of the sample to be within the column's linear capacity.[1][3]
Mismatch between Sample Solvent and Mobile Phase: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[1][9]1. Match Solvents: Dissolve the sample in the initial mobile phase or a weaker solvent if possible.[3][4]
All Peaks in the Chromatogram Tail Column Contamination or Degradation: Impurities from samples accumulate on the column inlet frit or the stationary phase degrades over time.[1][3]1. Flush the Column: Wash the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reverse-phase).[3] 2. Use a Guard Column: Install a guard column to protect the analytical column from contaminants.[10] 3. Replace the Column: If performance does not improve after flushing, the column may be permanently damaged and require replacement.[3]
Column Void: A gap or void forms at the head of the column bed due to pressure shocks or high pH.[8][10]1. Reverse and Backflush: Temporarily reverse the column (if permitted by the manufacturer) and flush it to waste to dislodge particulates from the inlet frit.[2][5] 2. Avoid Pressure Shocks: Gradually increase the flow rate to prevent sudden pressure changes.[8][10] 3. Replace Column: A void often indicates irreversible damage, necessitating column replacement.[11]
Extra-Column Effects: Excessive volume from long or wide tubing, or loose fittings between the injector and detector, causes band broadening.[1][4][6]1. Minimize Tubing Length: Use shorter, narrower internal diameter (e.g., 0.005") tubing where possible.[3][6] 2. Check Fittings: Ensure all connections are secure and properly seated to eliminate dead volume.[1][9]

Recommended Experimental Protocol

This protocol is a starting point for the HPLC analysis of this compound, designed to minimize peak tailing. It is based on established methods for analyzing related chalcones and flavonoids.[12][13]

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and DAD or UV-Vis detector.

  • Reverse-phase C18 column (end-capped, high-purity silica), e.g., 250 x 4.6 mm, 5 µm particle size.

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), and purified water.

  • Additive: Formic acid (FA) or phosphoric acid.

  • Standard: this compound analytical standard (≥98% purity).[14][15]

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile (ACN)

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 60% B

    • 25-30 min: 60% B

    • 30-31 min: 60% to 20% B

    • 31-40 min: 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30°C

  • Detection Wavelength: 280 nm[13]

  • Injection Volume: 5-10 µL

3. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound at 1 mg/mL in methanol. Dilute serially with the initial mobile phase (80:20 Water:ACN with 0.1% FA) to create working standards (e.g., 5-100 µg/mL).

  • Sample Solution: Extract the sample using an appropriate method and dissolve the final extract in the initial mobile phase. Filter through a 0.22 µm syringe filter before injection to remove particulates.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving peak tailing issues in your HPLC analysis.

G start Peak Tailing Observed (Tailing Factor > 1.2) q_all_peaks Are ALL peaks tailing? start->q_all_peaks cause_chem Likely Chemical Interaction Issue q_all_peaks->cause_chem No, only analyte peak cause_phys Likely System/Physical Issue q_all_peaks->cause_phys Yes sol_ph 1. Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) cause_chem->sol_ph sol_column_type 2. Use High-Purity, End-Capped Column sol_ph->sol_column_type q_overload Is peak shape better at lower concentrations? sol_column_type->q_overload sol_overload Reduce Sample Concentration or Injection Volume q_overload->sol_overload Yes sol_no_overload Check Sample Solvent vs. Mobile Phase q_overload->sol_no_overload No sol_frit 1. Check for Blocked Frit (Backflush column) cause_phys->sol_frit sol_void 2. Inspect for Column Void (Replace if necessary) sol_frit->sol_void sol_extra_col 3. Check for Extra-Column Volume (Minimize tubing, check fittings) sol_void->sol_extra_col

Caption: Troubleshooting workflow for HPLC peak tailing.

References

Technical Support Center: Chromatographic Resolution of Homoeriodictyol Chalcone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the chromatographic separation of Homoeriodictyol and its chalcone (B49325) isomers.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between Homoeriodictyol (a flavanone) and its chalcone isomer?

Homoeriodictyol, a flavanone (B1672756), exists in equilibrium with its corresponding chalcone isomer, 3-Methoxy-2',4,4',6'-tetrahydroxychalcone.[1][2][3] This equilibrium is a natural phenomenon for many flavonoids and is catalyzed in biological systems by the enzyme chalcone isomerase (CHI).[1] The two isomers can interconvert, and the position of the equilibrium can be influenced by factors such as pH.[4] This isomeric relationship presents a challenge for chromatographic separation, as the goal is often to resolve and quantify each form independently.

Chalcone_Flavanone_Equilibrium cluster_equilibrium Chalcone-Flavanone Equilibrium Chalcone Homoeriodictyol Chalcone (Open-chain form) Flavanone Homoeriodictyol (Cyclic flavanone form) Chalcone->Flavanone Cyclization Flavanone->Chalcone Ring-opening caption Fig. 1: Reversible equilibrium between this compound and its flavanone isomer.

Fig. 1: Reversible equilibrium between this compound and its flavanone isomer.

Q2: What is a good starting point for developing an HPLC method to separate flavonoid isomers?

A robust starting point for separating flavonoid isomers like this compound is reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

  • Column: A C18 column is a standard choice (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: A gradient elution using an acidified aqueous solvent (Solvent A) and an organic solvent (Solvent B) is highly effective.[7]

    • Solvent A: 0.1% (v/v) formic acid in HPLC-grade water. The acid helps to suppress the ionization of silanol (B1196071) groups on the stationary phase and phenolic hydroxyl groups on the analytes, leading to sharper peaks.[6]

    • Solvent B: Acetonitrile (B52724) or methanol.[7]

  • Detection: A photodiode array (PDA) detector is ideal, allowing monitoring at multiple wavelengths to identify the optimal absorbance for your compounds (e.g., 280 nm and 360 nm).[6]

Q3: My resolution is poor. Should I switch to UPLC-MS?

Ultra-Performance Liquid Chromatography (UPLC) can significantly improve performance. UPLC systems use columns with smaller particle sizes (typically <2 µm), which provides shorter analysis times, higher peak efficiency, and better resolution compared to traditional HPLC.[8] Coupling UPLC with mass spectrometry (MS or MS/MS) offers the added advantage of mass-based identification and quantification, which can distinguish between isomers even if they are not perfectly separated chromatographically.[5][9][10] While UPLC-MS is a powerful technique, optimizing your existing HPLC method first can often resolve the issue without needing to switch systems.[11]

Troubleshooting Guide

This section addresses specific problems encountered during the chromatographic separation of this compound isomers.

Troubleshooting_Workflow Troubleshooting Workflow for Poor Resolution Start Poor Resolution Observed CheckPeak Assess Peak Shape (Tailing, Fronting, Broad?) Start->CheckPeak CheckSystem Verify System Suitability (Pressure, Leaks, Baseline) CheckPeak->CheckSystem Peak Shape OK OptimizeMobile Optimize Mobile Phase (Modify organic solvent, pH, or gradient) CheckSystem->OptimizeMobile System OK OptimizeColumn Optimize Column Conditions (Change temperature, switch stationary phase) OptimizeMobile->OptimizeColumn No Improvement Success Resolution Achieved OptimizeMobile->Success Improvement ReduceLoad Reduce Sample Load (Decrease concentration or injection volume) OptimizeColumn->ReduceLoad No Improvement OptimizeColumn->Success Improvement ReduceLoad->Success Improvement

Fig. 2: Systematic workflow for troubleshooting poor HPLC resolution.

Q4: My isomer peaks are co-eluting or have very poor resolution (Rs < 1.5). How can I improve this?

Poor resolution is a common issue when separating structurally similar isomers.[6][11] A systematic approach is required to improve selectivity and efficiency.

StrategyParameter to AdjustRationale & Action
Mobile Phase Optimization Organic SolventSwitch between acetonitrile and methanol. These solvents have different polarities and can alter elution patterns and selectivity.[12]
pH / ModifierAdd or adjust the concentration of an acid (e.g., 0.1% formic or acetic acid). For ionizable compounds like flavonoids, small pH changes can significantly impact retention and selectivity.[11][13]
Gradient SlopeMake the gradient shallower (i.e., increase the run time and decrease the rate of change in %B). This gives analytes more time to interact with the stationary phase, improving separation.[11]
Column & Temperature TemperatureAdjust the column temperature.[12] Increasing temperature (e.g., from 30°C to 40°C) decreases mobile phase viscosity and can improve peak shape and resolution, though it may also alter selectivity.[7][14][15]
Stationary PhaseIf using a standard C18 column, consider an alternative. An aryl-based stationary phase (e.g., Phenyl-Hexyl) can offer different selectivity for aromatic compounds like chalcones due to π-π interactions.[12] For enantiomeric separations, a chiral stationary phase (CSP) is required.[12]
Flow Rate & Loading Flow RateDecrease the flow rate. This can enhance resolution but will increase the run time.[16]
Sample LoadOverloading the column is a common cause of peak broadening and resolution loss.[11] Reduce the sample concentration or injection volume.[13]

Q5: My peaks are tailing. What are the causes and solutions?

Peak tailing is often caused by secondary, undesirable interactions between the analyte and the stationary phase.

Peak_Shape_Troubleshooting Troubleshooting Peak Shape Issues Start Poor Peak Shape (Tailing or Fronting) Tailing Peak Tailing? Start->Tailing Fronting Peak Fronting? Tailing->Fronting No Silanol Cause: Silanol Interactions Tailing->Silanol Yes Contamination Cause: Column Contamination Tailing->Contamination SolventMismatchT Cause: Sample Solvent Mismatch Tailing->SolventMismatchT Overload Cause: Column Overload Fronting->Overload Yes SolventMismatchF Cause: Sample Solvent Too Strong Fronting->SolventMismatchF AddAcid Solution: Add Acidic Modifier (e.g., 0.1% Formic Acid) Silanol->AddAcid FlushColumn Solution: Flush Column with Strong Solvent Contamination->FlushColumn DissolveInMP Solution: Dissolve Sample in Mobile Phase SolventMismatchT->DissolveInMP ReduceLoad Solution: Reduce Injection Volume/Concentration Overload->ReduceLoad SolventMismatchF->DissolveInMP

Fig. 3: Decision tree for addressing common HPLC peak shape problems.
  • Cause: Secondary interactions with active silanol groups on the silica-based stationary phase. The hydroxyl groups on flavonoids are particularly prone to this.[6]

    • Solution: Add an acidic modifier like 0.1% formic or acetic acid to the mobile phase. This protonates the silanol groups, minimizing these secondary interactions.[6]

  • Cause: Column contamination or degradation. Impurities from previous samples can bind to the column head.[6][11]

    • Solution: Implement a regular column flushing protocol using a strong solvent (e.g., isopropanol, or a solvent stronger than your mobile phase). If performance does not improve, the column may need to be replaced.[6][11]

  • Cause: Mismatched sample solvent. If the sample is dissolved in a solvent stronger than the initial mobile phase, it can cause peak distortion.[12]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase composition.[6][12]

Q6: I'm observing fluctuating retention times. What are the common causes?

Unstable retention times compromise the reliability and reproducibility of your analysis.

  • Cause: Inconsistent mobile phase composition. This can happen if solvents are not mixed properly or if one of the solvent reservoirs runs low during a sequence.

    • Solution: Ensure mobile phase solvents are freshly prepared, thoroughly mixed, and degassed.[17] Cover solvent reservoirs to prevent evaporation and compositional changes.[17]

  • Cause: Leaks in the HPLC system. Even a small leak in a pump fitting or seal can cause pressure fluctuations and lead to erratic retention times.[17]

    • Solution: Visually inspect the system for salt buildup (from buffers) or drips around fittings. Perform a system pressure test to check for leaks. Tighten or replace fittings as necessary.[17]

  • Cause: Unstable column temperature. Temperature fluctuations affect mobile phase viscosity and analyte-stationary phase interactions, leading to shifts in retention.[13][16]

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.[17]

Experimental Protocols

Protocol 1: Reverse-Phase HPLC for General Isomer Separation

This protocol is a general method adapted for the separation of flavonoid isomers on a C18 column.[6][7][14]

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) formic acid in HPLC-grade water.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-40 min: Linear gradient from 10% to 40% B

    • 40-45 min: Linear gradient from 40% to 90% B (column wash)

    • 45-50 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.[6][14][15]

  • Detection: PDA detector monitoring at 280 nm and 360 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% formic acid).[6]

Protocol 2: Chiral HPLC for Enantiomer Separation

This protocol is adapted for the separation of chiral isomers using a chiral stationary phase (CSP).[12]

  • Column: Chiralcel OD-H (or similar amylose-based CSP), 250 x 4.6 mm, 5 µm.[12]

  • Mobile Phase: A mixture of n-hexane and isopropanol. The ratio must be optimized. Start with 90:10 (n-hexane:isopropanol) and test different ratios (e.g., 80:20, 70:30) to find the optimal resolution.[12]

  • Flow Rate: 1.0 mL/min.[12]

  • Temperature: 25°C.[12]

  • Detection: UV at a wavelength appropriate for the chalcone's chromophore (e.g., 280 nm, 360 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the chalcone sample in the mobile phase.[12]

References

Addressing solubility issues of Homoeriodictyol chalcone in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Homoeriodictyol (HED) chalcone (B49325). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of HED chalcone, with a primary focus on addressing its solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is Homoeriodictyol (HED) chalcone and why is it used in research?

Homoeriodictyol chalcone is a natural flavonoid compound. It is the open-chain isomeric form of Homoeriodictyol, a flavanone (B1672756) known for its interesting biological activities. In research, HED chalcone is often investigated for its potential therapeutic properties, including anti-inflammatory and taste-modifying effects.[1] Its α,β-unsaturated ketone structure is a common feature in many biologically active molecules.

Q2: I'm having trouble dissolving HED chalcone in my aqueous buffer. Why is it so poorly soluble?

Like many flavonoids and chalcones, HED chalcone has a largely hydrophobic structure due to its multiple aromatic rings.[2][3] This chemical nature leads to low solubility in polar solvents like water and aqueous buffers. The intermolecular forces between HED chalcone molecules are stronger than their interactions with water molecules, making it difficult for the compound to dissolve.

Q3: Can I dissolve HED chalcone directly in my cell culture medium?

Directly dissolving HED chalcone in cell culture medium is generally not recommended and is often unsuccessful due to its poor aqueous solubility. It is best to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute this stock into the final culture medium.

Q4: My HED chalcone solution appears to change over time, even when dissolved. What is happening?

HED chalcone, being a 2'-hydroxychalcone, is susceptible to intramolecular cyclization to form its more stable flavanone isomer, Homoeriodictyol.[4] This conversion can be influenced by factors such as pH and temperature. The change may manifest as a decrease in the concentration of the chalcone form or altered biological activity.

Troubleshooting Guides

Issue 1: Precipitation of HED Chalcone upon Dilution in Aqueous Buffer

Problem: When I add my HED chalcone stock solution (in an organic solvent) to my aqueous buffer or cell culture medium, a precipitate forms immediately.

Possible Causes:

  • "Salting out": The sudden change in solvent polarity upon adding the organic stock solution to the aqueous buffer can cause the poorly soluble compound to crash out of solution.

  • Final solvent concentration is too low: The final concentration of the organic co-solvent in the aqueous buffer may be insufficient to keep the HED chalcone dissolved.

  • Buffer components: Certain salts or proteins in the buffer or medium could be interacting with the HED chalcone, reducing its solubility.

Solutions:

  • Slower Addition and Mixing: Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. This can help to disperse the compound more effectively and prevent localized high concentrations that lead to precipitation.

  • Increase Final Co-solvent Concentration: If your experimental system allows, increase the final concentration of the organic co-solvent. For cell-based assays, it is crucial to keep the final solvent concentration below levels that are toxic to the cells (see table below).

  • Use of Surfactants or Solubilizing Agents: Consider the inclusion of a small amount of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) or a solubilizing agent like cyclodextrin (B1172386) in your aqueous buffer before adding the HED chalcone stock.[5][6][7][8][9][10]

Issue 2: Inconsistent Experimental Results

Problem: I am observing high variability in the biological effects of HED chalcone between experiments.

Possible Causes:

  • Incomplete Solubilization: The compound may not be fully dissolved in the stock solution or the final working solution, leading to inaccurate concentrations.

  • Degradation or Isomerization: The HED chalcone may be degrading or converting to its flavanone form in the stock solution or during the experiment.[4] The stability of chalcones can be pH-dependent.[11]

  • Adsorption to Labware: Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the actual concentration in solution.

Solutions:

  • Ensure Complete Dissolution of Stock: After dissolving the HED chalcone powder in the organic solvent, visually inspect the solution for any particulate matter. Gentle warming or sonication may aid in complete dissolution.

  • Prepare Fresh Solutions: Prepare working solutions fresh for each experiment from a concentrated stock. Avoid storing dilute aqueous solutions of HED chalcone.

  • Minimize Freeze-Thaw Cycles: Aliquot your stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Use Low-Binding Labware: If significant adsorption is suspected, consider using low-protein-binding microplates and tubes.

  • pH Control: Maintain a consistent pH in your experiments, as pH can affect the stability and isomerization of the chalcone.

Data Presentation: Solubility & Co-solvent Concentrations

Illustrative Solubility of this compound in Common Solvent Systems

Solvent SystemEstimated Solubility (mg/mL)Notes
100% DMSO> 25HED chalcone is freely soluble in DMSO.
100% Ethanol> 25HED chalcone is freely soluble in ethanol.
PBS (pH 7.4)< 0.1Practically insoluble in aqueous buffers alone.
1:4 Ethanol:PBS (pH 7.2)~0.2Based on data for a similar chalcone.[12]
Cell Culture Medium + 0.1% DMSODependent on final concentrationPrecipitation may occur at higher HED chalcone concentrations.

Recommended Maximum Final Concentrations of Co-solvents in Cell Culture

Co-solventMaximum Recommended Final ConcentrationNotes
DMSO0.1% - 0.5% (v/v)Cell line dependent. Always perform a vehicle control to test for solvent toxicity.
Ethanol0.1% - 0.5% (v/v)Can be more toxic to some cell lines than DMSO. A vehicle control is essential.

Experimental Protocols

Protocol for Preparation of a 10 mM HED Chalcone Stock Solution in DMSO

Materials:

  • This compound powder (MW: 302.28 g/mol )[13][14]

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance and micropipettes

Procedure:

  • Weighing: Accurately weigh out 3.02 mg of HED chalcone powder and place it in a sterile amber vial.

  • Dissolving: Add 1.0 mL of anhydrous DMSO to the vial.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect for any remaining solid particles.

  • Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light.

Protocol for Preparing a Working Solution of HED Chalcone for Cell-Based Assays

Objective: To prepare a 10 µM working solution of HED chalcone in cell culture medium with a final DMSO concentration of 0.1%.

Materials:

  • 10 mM HED chalcone stock solution in DMSO

  • Pre-warmed cell culture medium

  • Sterile conical tubes

Procedure:

  • Serial Dilution (Intermediate): In a sterile tube, perform an intermediate dilution of the 10 mM stock solution. For example, add 10 µL of the 10 mM stock to 990 µL of cell culture medium to get a 100 µM solution. Mix well by gentle pipetting or inversion.

  • Final Dilution: Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed cell culture medium. This will result in a final HED chalcone concentration of 10 µM and a final DMSO concentration of 0.1%.

  • Mixing: Mix the final working solution thoroughly by gentle inversion.

  • Immediate Use: Use the freshly prepared working solution immediately for your experiment. Do not store dilute aqueous solutions of HED chalcone.

Visualization of Relevant Signaling Pathways and Workflows

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Cell-Based Assay HED_powder HED Chalcone Powder Stock 10 mM Stock Solution (in DMSO) HED_powder->Stock DMSO Anhydrous DMSO DMSO->Stock Working Final Working Solution (e.g., 10 µM HED Chalcone, 0.1% DMSO) Stock->Working Dilute Medium Cell Culture Medium Medium->Working Cells Cells in Culture Working->Cells Treat Incubation Incubation Cells->Incubation Analysis Data Analysis Incubation->Analysis

Caption: Experimental workflow for preparing and using this compound in cell-based assays.

taste_masking_pathway cluster_receptor Taste Receptor Cell Bitter Bitter Compound TAS2R TAS2R (Bitter Taste Receptor) Bitter->TAS2R Activates HED HED Chalcone HED->TAS2R Inhibits/Modulates G_protein G-protein (Gustducin) TAS2R->G_protein Activates PLCb2 PLCβ2 G_protein->PLCb2 IP3 IP3 PLCb2->IP3 Ca_release Ca²⁺ Release IP3->Ca_release Signal Nerve Signal (Bitter Perception) Ca_release->Signal

Caption: Simplified signaling pathway of bitter taste perception and the inhibitory role of HED chalcone.

anti_inflammatory_pathway cluster_cell Macrophage cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPK MAPK (JNK, p38) TLR4->MAPK IKK IKK TLR4->IKK IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Translocates to Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) NFkB_active->Genes Induces Nucleus Nucleus HED HED Chalcone HED->MAPK Inhibits HED->IKK Inhibits

Caption: Simplified anti-inflammatory signaling pathway showing inhibition by HED chalcone.

References

Common side reactions in Homoeriodictyol chalcone synthesis and prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Homoeriodictyol Chalcone (B49325) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this specific synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Homoeriodictyol Chalcone synthesis is resulting in a very low yield. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound, which is typically performed via a Claisen-Schmidt condensation, can stem from several factors, particularly due to the presence of multiple hydroxyl groups on the precursor molecules (2',4',6'-trihydroxyacetophenone and 3-methoxy-4-hydroxybenzaldehyde).

Troubleshooting Low Yield:

  • Inappropriate Base Catalyst: The use of strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) can be problematic. These bases can deprotonate the phenolic hydroxyl groups on both starting materials, which can inhibit the desired condensation reaction.[1] For poly-hydroxylated chalcones, a milder base is often more effective.

    • Recommendation: Switch to a weaker base such as piperidine. Piperidine has been shown to be a highly effective catalyst for the synthesis of dihydroxy-substituted chalcones and is a promising alternative for synthesizing this compound.[1]

  • Suboptimal Reaction Temperature: While many Claisen-Schmidt condensations proceed at room temperature, excessive heat can promote side reactions, and temperatures that are too low may slow down the reaction rate significantly.

    • Recommendation: If using a milder catalyst like piperidine, gentle heating or refluxing may be necessary to drive the reaction to completion. Start with room temperature and monitor the reaction by Thin Layer Chromatography (TLC). If the reaction is sluggish, gradually increase the temperature.

  • Purity of Starting Materials: Impurities in the 2',4',6'-trihydroxyacetophenone (B23981) or 3-methoxy-4-hydroxybenzaldehyde can interfere with the reaction.

    • Recommendation: Ensure the purity of your starting materials using techniques like recrystallization or column chromatography before starting the synthesis.

  • Incorrect Stoichiometry: An improper molar ratio of the reactants can lead to incomplete conversion of the limiting reagent.

    • Recommendation: A slight excess of the aldehyde component (3-methoxy-4-hydroxybenzaldehyde) is sometimes used to ensure the complete consumption of the more valuable acetophenone (B1666503) derivative.[2]

Q2: I am observing the formation of multiple byproducts in my reaction mixture, leading to a complex purification process. What are these side reactions and how can I prevent them?

A2: The formation of multiple products is a common issue in chalcone synthesis. Understanding the potential side reactions is key to minimizing their formation.

Common Side Reactions and Prevention Strategies:

Side ReactionDescriptionPrevention Strategy
Michael Addition The enolate of the acetophenone can add to the α,β-unsaturated carbonyl of the newly formed chalcone, leading to a 1,5-dicarbonyl compound.[2][3]- Use a slight excess of the aldehyde. - Perform the reaction at a lower temperature to slow down the rate of the Michael addition.[2] - Optimize the concentration of the base; use the minimum effective amount.[3]
Polymerization High concentrations of strong bases can lead to the polymerization of the reactants or product, often resulting in an oily or resinous product.[3]- Reduce the concentration of the base. - Add the base slowly to the reaction mixture, preferably at a low temperature.[3]
Cannizzaro Reaction In the presence of a very strong base, the aldehyde can undergo a disproportionation reaction to form an alcohol and a carboxylic acid, reducing the amount of aldehyde available for the desired condensation.[4]- Use a milder base (e.g., piperidine) instead of strong bases like NaOH or KOH. - Avoid excessively high concentrations of the base.
Incomplete Dehydration The intermediate β-hydroxy ketone (aldol addition product) may not fully dehydrate to form the chalcone.- Ensure adequate reaction time. - Gentle heating can promote the dehydration step.

Q3: The product of my synthesis is an oil that is difficult to crystallize. How can I isolate my this compound as a solid?

A3: The formation of an oily product is often due to the presence of impurities or side products that inhibit crystallization.[3]

Troubleshooting Oily Product Formation:

  • Induce Crystallization:

    • Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.

    • If you have a small crystal of pure this compound, use it to seed the solution.

    • Cooling the solution in an ice bath or refrigerator may help induce precipitation.

  • Purification:

    • If the oil persists, it is likely a mixture of the product and byproducts. Isolate the oil and attempt to purify it using column chromatography on silica (B1680970) gel. A common eluent system for chalcones is a mixture of hexane (B92381) and ethyl acetate (B1210297).[2]

  • Washing:

    • After the reaction, ensure the crude product is thoroughly washed to remove any remaining base catalyst and other water-soluble impurities. Acidifying the aqueous solution with dilute HCl after the reaction can help precipitate the chalcone product.[5]

Experimental Protocols

Protocol: Synthesis of this compound via Claisen-Schmidt Condensation

This protocol is a general guideline. Optimization of reaction time, temperature, and catalyst concentration may be necessary.

Materials:

  • 2',4',6'-trihydroxyacetophenone

  • 3-methoxy-4-hydroxybenzaldehyde

  • Piperidine

  • Ethanol (B145695) (or other suitable solvent)

  • Dilute Hydrochloric Acid (HCl)

  • Deionized Water

Procedure:

  • Dissolve Reactants: In a round-bottom flask, dissolve equimolar amounts of 2',4',6'-trihydroxyacetophenone and 3-methoxy-4-hydroxybenzaldehyde in a minimal amount of ethanol.

  • Add Catalyst: To the stirred solution, add a catalytic amount of piperidine.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. If the reaction is slow, gently heat the mixture to reflux and continue to monitor.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-cold water.

  • Precipitation: Acidify the aqueous mixture with dilute HCl to a pH of approximately 5-6. A yellow or orange precipitate of this compound should form.

  • Isolation: Collect the crude product by vacuum filtration.

  • Washing: Wash the solid product thoroughly with cold deionized water to remove any remaining salts and impurities.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture. If recrystallization is insufficient, column chromatography on silica gel using a hexane/ethyl acetate eluent system can be employed.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification start Start: Dissolve Reactants (Acetophenone & Benzaldehyde) in Ethanol add_catalyst Add Piperidine (Catalyst) start->add_catalyst reaction Stir at RT or Reflux add_catalyst->reaction monitor Monitor by TLC reaction->monitor reaction->monitor workup Pour into Ice-Water monitor->workup acidify Acidify with dilute HCl workup->acidify filter Vacuum Filtration acidify->filter wash Wash with Cold Water filter->wash dry Dry Product wash->dry purify Recrystallization (Ethanol/Water) dry->purify column Column Chromatography (if needed) purify->column end Pure Homoeriodictyol Chalcone purify->end column->end

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_guide cluster_reaction Reaction Troubleshooting cluster_materials Starting Material Issues cluster_purification Purification Issues start Problem: Low Yield or Impure Product check_catalyst What base was used? start->check_catalyst Check Reaction Conditions check_purity Are starting materials pure? start->check_purity Check Starting Materials check_workup Is the product oily? start->check_workup Review Purification strong_base Strong Base (NaOH/KOH)? check_catalyst->strong_base mild_base Mild Base (Piperidine)? check_catalyst->mild_base purity_no No check_purity->purity_no purity_yes Yes check_purity->purity_yes oily_yes Yes check_workup->oily_yes oily_no No check_workup->oily_no switch_base Switch to Milder Base (e.g., Piperidine) strong_base->switch_base Yes check_temp Check Temperature strong_base->check_temp No solution Improved Yield & Purity switch_base->solution temp_too_high Too High? check_temp->temp_too_high temp_too_low Too Low? check_temp->temp_too_low lower_temp Lower Temperature to Reduce Side Reactions temp_too_high->lower_temp Yes increase_temp Gently Heat/Reflux to Increase Reaction Rate temp_too_low->increase_temp Yes lower_temp->solution increase_temp->solution purify_sm Purify Starting Materials (Recrystallization/Column) purity_no->purify_sm purify_sm->solution induce_crystallization Try to Induce Crystallization (Scratching/Seeding/Cooling) oily_yes->induce_crystallization column_chrom Purify via Column Chromatography induce_crystallization->column_chrom column_chrom->solution

Caption: Troubleshooting guide for common issues in this compound synthesis.

References

Technical Support Center: Purification of Crude Homoeriodictyol Chalcone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude Homoeriodictyol chalcone (B49325).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. My crude Homoeriodictyol chalcone product is a sticky oil or fails to crystallize. What should I do?

This is a common issue, particularly with polar chalcones containing multiple hydroxyl groups like Homoeriodictyol.

  • Cause: Presence of impurities, residual solvent, or the intrinsic properties of the compound.

  • Troubleshooting:

    • High Vacuum: Place the oily product under a high vacuum for several hours to remove any trapped solvent molecules that can inhibit crystal lattice formation.[1]

    • Trituration: Attempt to solidify the oil by triturating with a non-polar solvent like hexane (B92381) or a mixture of hexane and a small amount of ethyl acetate (B1210297). This can help to wash away non-polar impurities and induce crystallization.

    • Purity Check: Analyze the crude product using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to assess its purity. If significant impurities are present, direct crystallization may not be feasible, and chromatographic purification is recommended.

2. I am getting a low yield after recrystallization. How can I improve it?

Low recovery from recrystallization is often a balance between purity and yield.

  • Cause: Using an excessive amount of solvent, choosing a suboptimal solvent, or premature crystallization.

  • Troubleshooting:

    • Solvent Selection: Ensure you are using an appropriate solvent system. For polar chalcones, ethanol (B145695), methanol, or mixtures with water are often suitable.[2][3]

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding too much solvent will result in the product remaining in the mother liquor upon cooling.

    • Controlled Cooling: Allow the solution to cool slowly to room temperature to encourage the formation of pure crystals. Rapid cooling in an ice bath can lead to the precipitation of impurities along with the product. After slow cooling, the flask can be transferred to a refrigerator (around 4°C) to maximize crystal formation.[4]

    • Scratching: If crystals do not form, try scratching the inside of the flask with a glass rod to create nucleation sites.[4]

3. During column chromatography, my this compound is not eluting from the column or is eluting very slowly.

This indicates that the mobile phase is too non-polar for the highly polar this compound.

  • Cause: Incorrect solvent system with insufficient polarity to move the compound down the silica (B1680970) gel column.[1]

  • Troubleshooting:

    • Increase Mobile Phase Polarity: Gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate.[2]

    • Alternative Solvents: Consider using a more polar solvent system, such as dichloromethane (B109758)/methanol.

    • TLC First: Always determine the optimal solvent system using TLC before running a column. The ideal Rf value for column chromatography is typically between 0.2 and 0.4.

4. My purified this compound shows extra peaks in the HPLC analysis, suggesting degradation or isomerization. How can I prevent this?

Homoeriodictyol, like many flavonoids, can be sensitive to its environment.[5]

  • Cause: The slightly acidic nature of standard silica gel can sometimes cause degradation or isomerization of sensitive compounds like 2'-hydroxychalcones, which can cyclize to the corresponding flavanone.[1] Homoeriodictyol is also known to be sensitive to light, temperature, and pH.[5]

  • Troubleshooting:

    • Deactivated Silica: Use deactivated or neutral silica gel for column chromatography. You can deactivate silica gel by washing it with a solvent mixture containing a small amount of a base, like 1% triethylamine (B128534) in your eluent, and then re-equilibrating with the mobile phase.[1]

    • Alternative Stationary Phase: Consider using an alternative stationary phase like alumina.[1]

    • Storage Conditions: Store the purified compound at low temperatures (solid at -20°C, solutions at -80°C), protected from light, and under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[5]

    • pH Control: When using HPLC, adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can help to suppress interactions with the stationary phase and improve peak shape.[6]

5. How do I choose the right solvent system for column chromatography?

The key is to use TLC to find a solvent system that provides good separation between your product and impurities.

  • Procedure:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate or methanol).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in various solvent systems of differing polarities (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol).

    • Visualize the spots under a UV lamp (typically at 254 nm).[1]

    • The ideal solvent system for column chromatography will give your desired product an Rf value of approximately 0.2-0.4, with good separation from any impurity spots.

Data Presentation

Table 1: Illustrative Purification Summary for this compound

Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual yields and purity will vary depending on the reaction conditions and purification efficiency.

Purification StageAppearanceYield (%)Purity by HPLC (%)
Crude ProductDark, sticky oil100~75
After RecrystallizationYellow powder65~95
After Column ChromatographyPale yellow powder50>98

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound
  • Dissolution: Place the crude this compound product in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol or methanol) and gently heat the mixture (a water bath at around 50°C is recommended) while stirring until the solid is completely dissolved.[4]

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in a refrigerator (4°C) for several hours to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under a high vacuum to remove all residual solvent.

Protocol 2: Column Chromatography of Crude this compound
  • TLC Analysis: Determine an appropriate mobile phase using TLC. A common starting point for polar chalcones is a mixture of hexane and ethyl acetate or dichloromethane and methanol.[2]

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase (wet packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent. If the product is not very soluble in the mobile phase, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry silica loaded onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Place the resulting solid under a high vacuum to remove any remaining solvent.

Visualizations

G General Purification Workflow for this compound Crude Crude this compound Product TLC TLC Analysis for Purity Assessment Crude->TLC Impure Significant Impurities Present TLC->Impure Low Purity PureEnough Sufficiently Pure for Recrystallization TLC->PureEnough High Purity Recrystallization Recrystallization Pure Pure this compound (>98%) Recrystallization->Pure Column Column Chromatography Column->Pure Impure->Column PureEnough->Recrystallization

Caption: General Purification Workflow for this compound.

G Troubleshooting Common Purification Issues Start Purification Problem Encountered OilyProduct Product is an Oil / Won't Crystallize Start->OilyProduct LowYield Low Yield After Recrystallization Start->LowYield NoElution Product Won't Elute from Column Start->NoElution Degradation Degradation/Isomerization Observed Start->Degradation Sol1 Use High Vacuum Triturate with Non-polar Solvent Proceed to Chromatography OilyProduct->Sol1 Sol2 Minimize Solvent Volume Ensure Slow Cooling Check Solvent Choice LowYield->Sol2 Sol3 Increase Mobile Phase Polarity Use TLC to Find New Solvent System NoElution->Sol3 Sol4 Use Deactivated Silica/Alumina Protect from Light and Heat Store under Inert Atmosphere Degradation->Sol4

Caption: Troubleshooting Common Purification Issues.

References

Technical Support Center: Overcoming Homoeriodictyol Chalcone Autofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address the challenges posed by the intrinsic autofluorescence of Homoeriodictyol chalcone (B49325) in cellular and tissue imaging studies.

Frequently Asked Questions (FAQs)

Q1: What is Homoeriodictyol and why does its chalcone form exhibit autofluorescence?

Homoeriodictyol is a flavanone, a type of flavonoid, naturally found in plants like Yerba Santa (Eriodictyon californicum)[1]. Its chalcone form is an open-chain isomer. Like many flavonoids, these compounds possess conjugated ring structures that absorb light and subsequently emit it at a longer wavelength, a phenomenon known as fluorescence[2][3]. This natural emission, or autofluorescence, can create a high background signal that interferes with the detection of specific fluorescent labels in imaging experiments[4][5].

Q2: What are the typical excitation and emission wavelengths for flavonoid autofluorescence?

Flavonoids generally have broad excitation and emission spectra. They are typically excited by ultraviolet (UV) and blue light (approximately 350-480 nm) and emit light in the blue, green, and yellow regions of the spectrum (approximately 450-560 nm)[2]. This spectral range significantly overlaps with many commonly used fluorophores like DAPI, FITC, and GFP[6].

Q3: How can I confirm the high background in my images is caused by Homoeriodictyol chalcone?

To verify that the compound is the source of the high background, you should prepare two parallel samples. One sample should be treated with this compound, and the other should be an untreated (vehicle only) control. Image both samples using identical acquisition settings (e.g., laser power, exposure time, gain). A significantly higher background signal in the treated sample indicates that the autofluorescence is originating from the compound.

Q4: Can combining different mitigation strategies be more effective?

Yes, a combinatorial approach is often highly effective. For instance, you can pair a chemical quenching method with the use of far-red fluorophores to dramatically improve the signal-to-noise ratio in your images[2].

Troubleshooting Guide: Mitigating High Background Signal

This section addresses the primary issue of high background fluorescence and offers solutions categorized into three main strategies: Spectral Separation, Chemical Quenching, and Computational Correction.

Strategy 1: Spectral Separation & Experimental Design

The simplest way to combat autofluorescence is to design your experiment to avoid it.

Q: How can I select the right fluorophore to avoid spectral overlap with the chalcone's autofluorescence?

The most effective strategy is to choose fluorophores that emit in the red or far-red portion of the spectrum (>600 nm), as autofluorescence from biological samples and compounds like flavonoids is weakest in this range[7][8][9]. Modern dyes such as Alexa Fluor 647, Cy5, or CoralLite 647 are excellent choices[7][9][10].

Table 1: Spectral Properties of Common Fluorophores vs. Flavonoid Autofluorescence

Fluorophore / CompoundTypical Excitation Max (nm)Typical Emission Max (nm)Spectral Overlap with Flavonoid AF
Flavonoid Autofluorescence ~350 - 480 ~450 - 560 N/A
DAPI358461High
GFP / FITC / Alexa Fluor 488488 - 495509 - 525High
Rhodamine / TRITC550570Moderate to Low
Alexa Fluor 647 / Cy5650670Very Low / Negligible
Strategy 2: Chemical Quenching

Chemical quenching involves using reagents to reduce the fluorescence of interfering molecules.[2]

Q: What chemical quenching agents can I use, and what are their pros and cons?

Sudan Black B (SBB) and Sodium Borohydride (NaBH₄) are two commonly used quenching agents. SBB is a lipophilic dye effective at masking lipofuscin and other autofluorescent sources but can introduce its own background in far-red channels[11][12][13]. NaBH₄ is effective against aldehyde-induced autofluorescence from fixation but can sometimes increase red blood cell autofluorescence[3][11].

Table 2: Comparison of Autofluorescence Quenching Methods

MethodMechanismAdvantagesDisadvantagesBest For
Sudan Black B (SBB) Masks lipophilic sources of autofluorescence[12].Highly effective for lipofuscin and general background[13][14]. Easy to perform[13].Can introduce non-specific background in red/far-red channels[12].Formalin-fixed tissues with high lipofuscin content.
Sodium Borohydride (NaBH₄) Reduces aldehyde groups from fixation that cause autofluorescence[3].Effective for glutaraldehyde- and formaldehyde-induced autofluorescence[11].Results can be mixed; may increase red blood cell AF[11]. Must be prepared fresh[15].Aldehyde-fixed cells and tissues.
Commercial Kits (e.g., TrueVIEW™, TrueBlack™) Proprietary formulations to reduce AF from multiple sources[2][4].Optimized for broad-spectrum AF reduction with minimal impact on specific signal[4][11][12].Higher cost compared to individual reagents.Complex tissues with multiple sources of autofluorescence (collagen, elastin, RBCs)[2][12].
Strategy 3: Computational Correction

Software-based methods can be used post-acquisition to digitally separate the autofluorescence signal from your specific signal.

Q: How can I computationally remove autofluorescence from my images?

Two primary methods are available:

  • Background Subtraction : If you capture an image of an unstained, compound-treated sample (an "autofluorescence only" channel), you can use software like ImageJ/Fiji to subtract this background signal from your stained channels[15][16].

  • Spectral Unmixing : This advanced technique, available on many confocal systems, acquires a series of images at different emission wavelengths to create a spectral "signature" for the autofluorescence and for each fluorophore in your sample.[2] The software can then computationally separate and remove the autofluorescence contribution from the final image[5][8].

Visual Guides and Workflows

Workflow for Troubleshooting Autofluorescence

The following diagram outlines a logical workflow for identifying and resolving issues with autofluorescence during your imaging experiments.

G start High Background Signal Observed check_control Is background higher in treated vs. untreated control? start->check_control af_confirmed Autofluorescence Confirmed check_control->af_confirmed Yes no_af Background not from compound. Check fixation, media, or endogenous sources. check_control->no_af No strategy Select Mitigation Strategy af_confirmed->strategy spectral Strategy 1: Spectral Separation strategy->spectral Pre-Experiment chemical Strategy 2: Chemical Quenching strategy->chemical During Staining computational Strategy 3: Computational Correction strategy->computational Post-Acquisition spectral_action Use Far-Red Fluorophores (e.g., Alexa Fluor 647, Cy5) spectral->spectral_action chemical_action Apply Quenching Agent (e.g., Sudan Black B, NaBH₄) chemical->chemical_action computational_action Use Spectral Unmixing or Background Subtraction computational->computational_action end_node Acquire High-Quality Image spectral_action->end_node chemical_action->end_node computational_action->end_node G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HED Homoeriodictyol Chalcone Keap1_Nrf2 Keap1-Nrf2 Complex HED->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Increased Expression of Antioxidant Genes (e.g., HO-1, GCS) ARE->Genes

References

Validation & Comparative

Validating the Antioxidant Capacity of Homoeriodictyol Chalcone Against the Standard, Trolox: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant capacity of Homoeriodictyol chalcone (B49325), benchmarked against Trolox, a water-soluble analog of vitamin E widely used as a standard in antioxidant assays. This document outlines the experimental data, detailed protocols for key antioxidant assays, and the underlying signaling pathways involved in the antioxidant effects of chalcones.

Comparative Antioxidant Performance: Homoeriodictyol Chalcone vs. Trolox

The antioxidant capacity is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. The results are often expressed as the half-maximal inhibitory concentration (IC50) or as Trolox Equivalent Antioxidant Capacity (TEAC). A lower IC50 value indicates a higher antioxidant potency.

Table 1: Quantitative Antioxidant Capacity Data

CompoundDPPH Assay (IC50)ABTS Assay (TEAC)ORAC Assay (µmol TE/g)
This compound Data not availableData not availableData not available
Trolox ~3.77 - 4.00 µg/mL[2]~2.93 µg/mL[2]Standard calibrant

Note: The absence of specific data for this compound underscores a gap in the current research and highlights an opportunity for further investigation.

Chalcones, as a class, are recognized for their significant antioxidant properties, which are attributed to their chemical structure, particularly the presence of hydroxyl groups on the aromatic rings.[3][4] These groups can donate a hydrogen atom to free radicals, thereby neutralizing them.

Experimental Protocols for Antioxidant Capacity Assessment

Accurate and reproducible assessment of antioxidant capacity is crucial for the validation of novel compounds. The following are detailed methodologies for the most common in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

  • Sample and Standard Preparation: Prepare various concentrations of the test compound (this compound) and the standard (Trolox) in a suitable solvent (e.g., methanol).

  • Reaction Mixture: In a 96-well plate, add a specific volume of the sample or standard solution to each well. Then, add the DPPH solution to initiate the reaction. A blank containing only the solvent and DPPH is also prepared.

  • Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.[1]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.

Protocol:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample and Standard Preparation: Prepare various concentrations of the test compound and Trolox in a suitable solvent.

  • Reaction Mixture: Add a small volume of the sample or standard to a larger volume of the diluted ABTS•+ solution.

  • Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Protocol:

  • Reagent Preparation: Prepare solutions of the fluorescent probe (e.g., fluorescein), the peroxyl radical generator (e.g., AAPH), and the standard (Trolox).

  • Sample Preparation: Prepare the test compound in a suitable buffer.

  • Assay Procedure: In a black 96-well plate, add the fluorescent probe, the sample or standard, and the buffer. The plate is then incubated. The reaction is initiated by adding the peroxyl radical generator.

  • Measurement: The fluorescence is monitored kinetically over time using a fluorescence microplate reader.

  • Calculation: The area under the fluorescence decay curve (AUC) is calculated. The net AUC is obtained by subtracting the AUC of the blank from the AUC of the sample or standard. The ORAC value is then calculated by comparing the net AUC of the sample to that of the Trolox standard curve and is expressed as micromoles of Trolox Equivalents (TE) per gram or milliliter of the sample.

Cellular Antioxidant Mechanism: The Nrf2 Signaling Pathway

Chalcones exert their antioxidant effects not only through direct radical scavenging but also by modulating endogenous antioxidant defense systems. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like certain chalcones, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This binding initiates the transcription of a battery of cytoprotective genes, including those encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which is involved in glutathione (B108866) (GSH) synthesis.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Chalcone Homoeriodictyol Chalcone Keap1_Nrf2 Keap1-Nrf2 Complex Chalcone->Keap1_Nrf2 Induces ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Dissociation Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Nrf2 Nrf2 Keap1_mod->Nrf2 Release Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Transcription Gene Transcription ARE->Transcription Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1, GCL) Transcription->Antioxidant_Genes

Caption: Nrf2 Signaling Pathway Activation by this compound.

Experimental Workflow for Antioxidant Capacity Validation

The validation of a new antioxidant compound involves a systematic workflow, from initial in vitro screening to more complex cellular and in vivo models.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models (Future Studies) DPPH DPPH Assay ABTS ABTS Assay ORAC ORAC Assay ROS_measurement Intracellular ROS Measurement ORAC->ROS_measurement Nrf2_activation Nrf2 Nuclear Translocation Assay Gene_expression Antioxidant Gene Expression (qPCR) Oxidative_stress_model Animal Model of Oxidative Stress Gene_expression->Oxidative_stress_model Biomarker_analysis Biomarker Analysis start Homoeriodictyol Chalcone start->DPPH

Caption: Experimental Workflow for Validating Antioxidant Capacity.

References

Comparative In Vivo Efficacy of Hesperidin Methyl Chalcone in a Murine Arthritis Model

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Inflammation and Drug Development

This guide provides a comparative analysis of the therapeutic effects of Hesperidin Methyl Chalcone (B49325) (HMC), a synthetic chalcone derivative, in a preclinical mouse model of arthritis. The data presented herein is based on robust in vivo studies, offering a direct comparison against an untreated disease model to validate its anti-inflammatory and analgesic potential. This document is intended for researchers and professionals in drug discovery and development seeking alternatives or adjuncts to traditional anti-inflammatory agents.

Comparative Therapeutic Efficacy

Hesperidin Methyl Chalcone (HMC) was evaluated in a titanium dioxide (TiO2)-induced chronic arthritis model in mice. This model mimics the aseptic inflammation that can occur from prosthetic joint wear. The performance of HMC (100 mg/kg, i.p.) was compared against a vehicle-treated control group that was also challenged with TiO2.

Table 1: Analgesic and Anti-Edematous Effects of HMC
ParameterSaline Control (Healthy)TiO2-Induced Arthritis + VehicleTiO2-Induced Arthritis + HMC (100 mg/kg)Percentage Inhibition by HMC
Mechanical Hyperalgesia (g) ~4.0 g~0.5 g~2.5 gSignificant Reversal
Knee Joint Edema (mm) BaselineSignificant IncreaseSignificant Reduction~54%[1][2]
Leukocyte Infiltration (cells/mL) LowSignificant IncreaseSignificant Reduction~70%[1][2]

Data synthesized from studies on chalcone effects in mouse inflammatory models. Absolute values are illustrative based on typical outcomes in such studies.

Table 2: Modulation of Inflammatory Cytokines and Oxidative Stress Markers by HMC
Molecular MarkerSaline Control (Healthy)TiO2-Induced Arthritis + VehicleTiO2-Induced Arthritis + HMC (100 mg/kg)Effect of HMC
TNF-α Basal LevelMarkedly IncreasedSignificantly DecreasedInhibition[2]
IL-1β Basal LevelMarkedly IncreasedSignificantly DecreasedInhibition[2]
gp91phox (NADPH Oxidase) Basal mRNA ExpressionIncreased ExpressionReduced ExpressionDownregulation[1][2][3]
GSH (Glutathione) Normal LevelDepletedRestored towards NormalAntioxidant Preservation[2][3]

Proposed Mechanism of Action: NF-κB Signaling Inhibition

Hesperidin Methyl Chalcone has been shown to exert its anti-inflammatory effects by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that governs the expression of numerous pro-inflammatory genes.[1][2][4] The inflammatory stimulus (TiO2) activates a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα, releasing NF-κB to translocate to the nucleus. HMC interferes with this pathway, preventing NF-κB activation and subsequent transcription of inflammatory mediators.

G cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TiO2 TiO2 IKK_complex IKK Complex TiO2->IKK_complex Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK_complex->IkBa_NFkB Phosphorylates IκBα NFkB_active NF-κB (Active) IkBa_NFkB->NFkB_active IκBα Degradation Gene_Transcription Pro-inflammatory Gene Transcription NFkB_active->Gene_Transcription Translocates HMC Hesperidin Methyl Chalcone HMC->IKK_complex Inhibits Cytokines TNF-α, IL-1β, etc. Gene_Transcription->Cytokines Leads to

Caption: HMC's inhibition of the NF-κB signaling pathway.

Experimental Design and Protocols

The following protocols are based on the methodologies used to validate the therapeutic effects of HMC in the TiO2-induced arthritis mouse model.[5][6][7]

Experimental Workflow

The overall workflow of the in vivo study involves acclimatization of the animals, induction of arthritis, subsequent treatment, and multi-level analysis of outcomes.

G start Animal Acclimatization (Male Swiss Mice) grouping Random Grouping (n=6 per group) start->grouping induction Arthritis Induction: Intra-articular TiO2 (3mg) grouping->induction treatment Treatment Initiation (Day 1) Daily HMC (100 mg/kg, i.p.) induction->treatment monitoring Behavioral Monitoring (Hyperalgesia, Edema) Days 1-30 treatment->monitoring euthanasia Euthanasia & Sample Collection (Day 3 or Day 30) monitoring->euthanasia analysis Biochemical & Histo. Analysis (Cytokines, Oxidative Stress) euthanasia->analysis

Caption: In vivo experimental workflow for HMC validation.

Key Experimental Protocols
  • Animal Model and Arthritis Induction:

    • Animals: Male Swiss mice (n=6 per group) are used.[7]

    • Induction: Chronic arthritis is induced by a single intra-articular (i.a.) injection of titanium dioxide (TiO2; 3 mg suspended in 10 µL of sterile saline) into the knee joint.[6][7] Control animals receive an i.a. injection of sterile saline.

  • Drug Administration:

    • Treatment: Hesperidin Methyl Chalcone (HMC) is administered intraperitoneally (i.p.) at a dose of 100 mg/kg.

    • Schedule: Treatment begins 24 hours after the TiO2 injection and continues daily for the duration of the experiment (up to 30 days).[7][8] The vehicle control group receives i.p. injections of saline.

  • Assessment of Analgesia and Inflammation:

    • Mechanical Hyperalgesia: Paw withdrawal threshold is measured using von Frey filaments. A decrease in the force required to elicit a withdrawal response indicates hyperalgesia.

    • Joint Edema: The diameter of the knee joint is measured using a digital caliper to quantify swelling.

  • Biochemical and Molecular Analysis:

    • Cytokine Measurement: Knee joint tissue is harvested, homogenized, and the levels of cytokines such as TNF-α and IL-1β are quantified using ELISA.

    • Oxidative Stress Markers: Tissue homogenates are used to measure levels of reduced glutathione (B108866) (GSH) and the expression of oxidative enzymes like gp91phox (via RT-qPCR) to assess the oxidative state.[3]

Conclusion

The presented in vivo data strongly support the therapeutic potential of Hesperidin Methyl Chalcone in managing inflammatory arthritis. Compared to the untreated disease progression, HMC significantly mitigates pain, reduces edema, and reverses the underlying inflammatory and oxidative stress markers at the molecular level.[3][6] Its targeted inhibition of the NF-κB pathway provides a clear mechanistic rationale for its efficacy.[1][2] These findings position HMC as a promising candidate for further preclinical and clinical development as a novel anti-arthritic agent.

References

Confirming the mechanism of action of Homoeriodictyol chalcone in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

While specific experimental data on the anticancer mechanism of Homoeriodictyol (B191827) chalcone (B49325) is not extensively available in current scientific literature, a wealth of research on the broader class of chalcones provides a strong framework for understanding its potential modes of action. This guide synthesizes the established anticancer mechanisms of various chalcone derivatives, offering a comparative look at their efficacy and the experimental protocols used to elucidate their effects. This information can serve as a valuable resource for researchers investigating the therapeutic promise of chalcones, including the homoeriodictyol variant.

Chalcones, a class of plant-derived polyphenols, have garnered significant attention for their diverse biological activities, including potent anticancer properties.[1][2][3] Extensive research has demonstrated their ability to impede cancer cell proliferation and survival through a variety of mechanisms, primarily by inducing programmed cell death (apoptosis), halting the cell division cycle, and modulating critical intracellular signaling pathways.[4][5][6][7]

Comparative Efficacy of Chalcone Derivatives

To illustrate the varying potency of different chalcones, the following table summarizes the cytotoxic effects (IC50 values) of several well-studied derivatives across various cancer cell lines. A lower IC50 value indicates a higher potency.

Chalcone DerivativeCancer Cell LineIC50 Value (µM)Reference
Chalcone T24 (Bladder Cancer)Not specified, but induced apoptosis[4]
2'-hydroxy chalcone (C1) HCT116 (Colon Carcinoma)37.07[5]
Chalcone Epoxide (4a) BxPC-3 (Pancreatic Cancer)5.6 - 15.8 (GI50)[8]
Licochalcone A A549 (Lung Cancer)~40 (suppressed growth by 45-80%)[9]
Xanthohumol A549 (Lung Cancer)Not specified, but induced apoptosis[9]
Panduretin A MCF-7 (Breast Cancer)15 (at 24h), 11.5 (at 48h)[9]
Chalcone Derivative 15 MCF-7 (Breast Cancer)32.73[10]
Chalcone Derivative 15 HCT116 (Colon Carcinoma)25.60[10]
Chalcone-coumarin hybrid HeLa (Cervical Cancer)4.7[7]
Halogenated Chalcone (3p) HCT116 (Colon Carcinoma)Not specified, but induced apoptosis[11]

Core Anticancer Mechanisms of Chalcones

The anticancer activity of chalcones is multifaceted, primarily revolving around the induction of apoptosis and cell cycle arrest, often mediated by their influence on key signaling pathways and the generation of reactive oxygen species (ROS).

Induction of Apoptosis

Chalcones are potent inducers of apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic pathways.[4][6][12]

  • Mitochondrial Pathway: They can alter the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[4] This disruption leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to programmed cell death.[4]

  • NF-κB Inhibition: Chalcones have been shown to inhibit the nuclear factor kappa B (NF-κB) signaling pathway, a crucial regulator of cell survival.[4][13] By blocking NF-κB, chalcones can sensitize cancer cells to apoptotic stimuli.

Cell Cycle Arrest

A common mechanism of action for chalcones is the disruption of the cell cycle, preventing cancer cells from dividing and proliferating.[4][5][8][14]

  • G2/M Phase Arrest: Many chalcone derivatives induce cell cycle arrest at the G2/M checkpoint.[4][5][8][14] They achieve this by modulating the levels of key cell cycle regulatory proteins, such as increasing the expression of p21 and p27, and decreasing the levels of cyclin B1, cyclin A, and Cdc2.[4]

Modulation of Signaling Pathways

Chalcones can interfere with various signaling pathways that are often dysregulated in cancer, contributing to their growth and survival.

  • PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Some chalcones can inhibit this pathway, leading to decreased cancer cell viability.[6]

  • MAPK/ERK Pathway: The MAPK/ERK pathway is involved in cell proliferation, differentiation, and survival. Chalcones have been shown to repress this pathway in some cancer types.[6]

  • STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that promotes tumor growth. Certain chalcone derivatives can inhibit STAT3 activation.[13]

Generation of Reactive Oxygen Species (ROS)

Some chalcones can induce the production of reactive oxygen species (ROS) within cancer cells.[14] While low levels of ROS can promote cell survival, high levels can cause significant cellular damage and trigger apoptosis.

Visualizing the Mechanisms

To better understand the complex interactions, the following diagrams illustrate a generalized signaling pathway targeted by chalcones and a typical experimental workflow for their evaluation.

Chalcone_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Ras Ras Growth_Factor_Receptor->Ras Chalcone Homoeriodictyol Chalcone Chalcone->PI3K IKK IKK Chalcone->IKK ROS ROS Chalcone->ROS Bax Bax Chalcone->Bax Bcl2 Bcl-2 Chalcone->Bcl2 Cyclins_CDKs Cyclins/CDKs (e.g., Cyclin B1) Chalcone->Cyclins_CDKs p21_p27 p21/p27 Chalcone->p21_p27 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->IKK Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK IκBα IκBα IKK->IκBα NFκB_complex NF-κB (p50/p65) IκBα->NFκB_complex NFκB_nucleus NF-κB NFκB_complex->NFκB_nucleus Mitochondrion Mitochondrion ROS->Mitochondrion Stress Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Proliferation_Survival_Genes Proliferation & Survival Genes NFκB_nucleus->Proliferation_Survival_Genes Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Cyclins_CDKs->Cell_Cycle_Arrest p21_p27->Cell_Cycle_Arrest

Caption: Generalized signaling pathways targeted by chalcones in cancer cells.

Experimental_Workflow Start Cancer Cell Culture Treatment Treatment with Homoeriodictyol Chalcone Start->Treatment Cytotoxicity Cell Viability Assay (e.g., MTT Assay) Treatment->Cytotoxicity Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) Treatment->Apoptosis CellCycle Cell Cycle Analysis (e.g., Propidium (B1200493) Iodide Staining) Treatment->CellCycle WesternBlot Western Blot Analysis (for signaling proteins) Treatment->WesternBlot DataAnalysis Data Analysis and Interpretation Cytotoxicity->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis WesternBlot->DataAnalysis Conclusion Conclusion on Mechanism of Action DataAnalysis->Conclusion

Caption: Experimental workflow for evaluating anticancer activity.

Detailed Experimental Protocols

The following are detailed, representative protocols for key experiments used to assess the anticancer activity of chalcones.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Treatment: Treat the cells with various concentrations of the chalcone derivative for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the chalcone derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Seeding and Treatment: Seed cells and treat with the chalcone derivative as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.

  • Protein Extraction: After treatment with the chalcone derivative, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) and then incubate with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, Caspase-3, p-Akt, NF-κB). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

References

Comparative Molecular Docking Analysis of Homoeriodictyol Chalcone with Known Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed in silico evaluation of the binding potential of Homoeriodictyol chalcone (B49325) against key therapeutic targets, benchmarked against established inhibitors.

This guide provides a comparative analysis of the molecular docking of Homoeriodictyol chalcone against three significant protein targets implicated in inflammation and neurodegenerative diseases: 5-Lipoxygenase (5-LOX), Cyclooxygenase-2 (COX-2), and Monoamine Oxidase B (MAO-B). The binding affinities and interaction patterns of this compound are compared with those of well-established inhibitors for each target, offering insights into its potential as a therapeutic agent.

Data Presentation

The following tables summarize the binding affinities of this compound and known inhibitors against their respective protein targets, as determined by molecular docking studies. Lower binding energy values indicate a higher predicted binding affinity.

Table 1: Comparative Docking of this compound against 5-Lipoxygenase (5-LOX)

CompoundTarget ProteinPDB IDBinding Energy (kcal/mol)
This compound5-Lipoxygenase3V99-6.81
Azelastine (Known Inhibitor)5-Lipoxygenase3V99-9.83

Table 2: Docking of Known Inhibitors and Chalcone Derivatives against Cyclooxygenase-2 (COX-2)

CompoundTarget ProteinPDB IDBinding Energy (kcal/mol)
Celecoxib (Known Inhibitor)Cyclooxygenase-25KIR-10.55 to -11.569
Para-chlorochalconeCyclooxygenase-2Not Specified-8.84
Nitrochalcone DerivativeCyclooxygenase-2Not Specified-9.3

Table 3: Docking of Known Inhibitors and Chalcone Derivatives against Monoamine Oxidase B (MAO-B)

CompoundTarget ProteinPDB IDBinding Energy (kcal/mol)
Selegiline (Known Inhibitor)Monoamine Oxidase B2V60Not directly specified in kcal/mol, but potent inhibitor
Chalcone Derivative (CHA 22.4)Monoamine Oxidase BNot Specified-8.68
Chalcone Derivative (CHA 22.5)Monoamine Oxidase BNot Specified-8.65

Experimental Protocols

The following is a generalized experimental protocol for molecular docking using AutoDock Vina, based on methodologies cited in the referenced studies.

Preparation of the Receptor (Protein)
  • Protein Structure Retrieval : The three-dimensional crystal structures of the target proteins were downloaded from the Protein Data Bank (PDB) with the following IDs: 5-Lipoxygenase (PDB ID: 3V99), Cyclooxygenase-2 (PDB ID: 5KIR), and Monoamine Oxidase B (PDB ID: 2V60).

  • Protein Preparation : The protein structures were prepared for docking using AutoDock Tools (ADT). This process involved:

    • Removing water molecules and any co-crystallized ligands.

    • Adding polar hydrogen atoms to the protein.

    • Assigning Kollman charges to the protein atoms.

    • Saving the prepared protein structure in the PDBQT file format.

Preparation of the Ligands
  • Ligand Structure Retrieval : The 3D structure of this compound was obtained from the PubChem database (CID: 5461154). The structures of the known inhibitors (Azelastine, Celecoxib, Selegiline) and other chalcone derivatives were also retrieved from PubChem or synthesized in silico.

  • Ligand Preparation : The ligand structures were prepared using ADT. This included:

    • Detecting the root and setting the number of rotatable bonds.

    • Merging non-polar hydrogen atoms.

    • Assigning Gasteiger charges.

    • Saving the prepared ligands in the PDBQT file format.

Molecular Docking Procedure
  • Grid Box Generation : A grid box was defined around the active site of each target protein to specify the search space for the docking simulation. The grid box dimensions and center were determined based on the binding site of the co-crystallized ligand in the original PDB structure.

  • Docking Simulation : Molecular docking was performed using AutoDock Vina. The prepared protein and ligand files, along with a configuration file specifying the grid box parameters and an exhaustiveness of 8 (a standard value for balancing accuracy and computational time), were used as input.

  • Analysis of Docking Results : The output from AutoDock Vina provides multiple binding poses for each ligand, ranked by their binding affinity (in kcal/mol). The pose with the lowest binding energy was considered the most favorable. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, were visualized and analyzed using software like PyMOL or Discovery Studio.

Mandatory Visualization

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Protein Target Protein (from PDB) PrepProtein Prepare Protein (Add Hydrogens, Charges) Protein->PrepProtein Ligand This compound & Known Inhibitors PrepLigand Prepare Ligand (Set Rotatable Bonds) Ligand->PrepLigand Grid Define Grid Box (Active Site) PrepProtein->Grid Docking Molecular Docking (AutoDock Vina) PrepLigand->Docking Grid->Docking Results Binding Poses & Affinities (kcal/mol) Docking->Results Analysis Analyze Interactions (H-bonds, Hydrophobic) Results->Analysis Comparison Comparative Analysis Analysis->Comparison

Caption: Workflow of the comparative molecular docking study.

Signaling_Pathway_Inhibition cluster_stimuli Pro-inflammatory/Neurotoxic Stimuli cluster_pathways Signaling Pathways cluster_inhibitors Inhibitors Stimuli Cellular Stress / Injury AA Arachidonic Acid Stimuli->AA Dopamine Dopamine Stimuli->Dopamine LOX 5-Lipoxygenase (5-LOX) AA->LOX COX2 Cyclooxygenase-2 (COX-2) AA->COX2 Leukotrienes Leukotrienes LOX->Leukotrienes Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Leukotrienes->Inflammation Prostaglandins->Inflammation MAOB Monoamine Oxidase B (MAO-B) Dopamine->MAOB OxidativeStress Oxidative Stress MAOB->OxidativeStress Neurodegeneration Neurodegeneration OxidativeStress->Neurodegeneration HC Homoeriodictyol Chalcone HC->LOX HC->COX2 HC->MAOB KI Known Inhibitors KI->LOX KI->COX2 KI->MAOB

Caption: Inhibition of inflammatory and neurodegenerative pathways.

Reproducibility of Homoeriodictyol chalcone bioactivity across different labs

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the bioactivity of chalcones, a class of compounds that includes Homoeriodictyol chalcone (B49325), reveals both consistent therapeutic potential and variability in reported efficacy across different studies. This guide provides a comprehensive overview of the anti-inflammatory, antioxidant, and neuroprotective activities of various chalcone derivatives, highlighting the importance of standardized experimental protocols in ensuring the reproducibility of these findings.

While a direct comparison of the bioactivity of Homoeriodictyol chalcone across different laboratories is not feasible due to a lack of specific published studies, an examination of the broader chalcone family offers valuable insights for researchers, scientists, and drug development professionals. Chalcones are widely recognized for their diverse pharmacological properties, and understanding the factors that influence their reported bioactivity is crucial for advancing their therapeutic development.[1][2][3][4]

Comparative Bioactivity of Chalcone Derivatives

To illustrate the range of reported bioactivities for chalcones, the following tables summarize quantitative data from various studies on their antioxidant and anti-inflammatory effects. It is important to note that these studies utilize different specific chalcone derivatives and experimental conditions, which can contribute to the observed variations in potency.

Antioxidant Activity of Chalcone Derivatives

The antioxidant capacity of chalcones is frequently evaluated using cell-free radical scavenging assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The half-maximal inhibitory concentration (IC50) is a common metric for reporting antioxidant activity, with lower values indicating greater potency.

Chalcone DerivativeAntioxidant AssayReported IC50 (µg/mL)Reference Lab/Study
2'-hydroxychalconeReducing Power25(Sivakumar et al., 2011)[5]
2'-hydroxychalconeSuperoxide ScavengingComparable to ascorbic acid(Sivakumar et al., 2011)[5]
2',4',4-TrihydroxychalconeDPPHMore active than isomeric flavanone(Gomes et al., 2017)[6]
JVC1ABTS85.3 µM(Anonymous, 2014)[7]
JVC3ABTS53.76 µM(Anonymous, 2014)[7]
JVC4ABTS50.34 µM(Anonymous, 2014)[7]
JVF3DPPH61.4 µM(Anonymous, 2014)[7]
Anti-inflammatory Activity of Chalcone Derivatives

The anti-inflammatory properties of chalcones are often assessed in cellular models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, by measuring the inhibition of pro-inflammatory mediators like nitric oxide (NO) and various cytokines.

Chalcone DerivativeCell Line/ModelAssayReported IC50 / InhibitionReference Lab/Study
2',5'-dialkoxychalconesMurine microglial cells (N9)NO InhibitionIC50 = 0.7 ± 0.06 µM (for compound 11)(Ko et al., 2001)[8]
HydroxychalconesRat neutrophilsβ-glucuronidase releaseIC50 = 1.6 ± 0.2 µM (for compound 1)(Ko et al., 2001)[8]
Chalcone Analogues (3h and 3l)RAW264.7 cellsNO ProductionSignificant inhibition(Wang et al., 2024)[9]
Chalcone Acetaminophen DerivativeIn vitroAlbumin Denaturation97.55% inhibition at 500 µg/mL(Loganathan et al., 2022)
2-hydroxy-4′-methoxychalcone (AN07)RAW 264.7 macrophagesAttenuation of LPS-induced ROSSignificant(Tung et al., 2020)[10]

Experimental Protocols: A Key to Reproducibility

Variations in experimental design and methodology are significant contributors to the differing bioactivity results observed across laboratories. To facilitate comparison and improve reproducibility, detailed and standardized protocols are essential.

General Protocol for DPPH Radical Scavenging Assay

The DPPH assay is a widely used method to assess the antioxidant capacity of chemical compounds.

  • Preparation of Reagents : A stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared. The test compounds and a standard antioxidant (e.g., ascorbic acid) are dissolved in the same solvent to create a series of concentrations.

  • Assay Procedure : An aliquot of the DPPH stock solution is mixed with varying concentrations of the test compound or the standard. The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement : The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation : The percentage of radical scavenging activity is calculated by comparing the absorbance of the test samples to that of a control (DPPH solution without the test compound). The IC50 value is then determined from a dose-response curve.

General Protocol for Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This cell-based assay is commonly used to evaluate the anti-inflammatory potential of compounds.

  • Cell Culture : RAW 264.7 macrophages are cultured in a suitable medium and seeded in 96-well plates.

  • Compound Treatment : The cells are pre-treated with various concentrations of the chalcone derivatives for a specific duration (e.g., 1 hour).

  • Inflammatory Stimulation : The cells are then stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), to induce the production of nitric oxide.

  • Nitrite (B80452) Measurement : After an incubation period (e.g., 24 hours), the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

  • Data Analysis : The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated cells to that in the LPS-stimulated control cells. The IC50 value can be determined from the dose-response curve. A cell viability assay (e.g., MTT) is also performed to ensure that the observed inhibition is not due to cytotoxicity.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental steps can aid in understanding the mechanisms of action and the experimental design.

NF-kB Signaling Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates Gene Pro-inflammatory Gene Expression Nucleus->Gene induces Chalcones Chalcones Chalcones->IKK inhibit Chalcones->NFkB inhibit translocation

NF-κB signaling pathway in inflammation.

DPPH Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Chalcone Prepare Chalcone Dilutions Mix Mix Chalcone and DPPH Solution Chalcone->Mix DPPH_sol Prepare DPPH Solution DPPH_sol->Mix Incubate Incubate in Dark Mix->Incubate Measure Measure Absorbance (517 nm) Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Workflow for the DPPH antioxidant assay.

Neuroprotective Effects of Chalcones

Several studies have highlighted the neuroprotective potential of chalcones, often attributed to their antioxidant and anti-inflammatory properties.[10][11] For instance, certain chalcone derivatives have been shown to protect neuronal cells from oxidative stress-induced apoptosis and to modulate signaling pathways involved in neuronal survival.[10] A chalcone-enriched fraction from Myracrodruon urundeuva demonstrated neuroprotective effects against 6-hydroxydopamine-induced cytotoxicity in rat mesencephalic cells, suggesting potential therapeutic applications in neurodegenerative diseases like Parkinson's disease.[11] Another synthetic chalcone derivative, AN07, exhibited neuroprotective effects against methylglyoxal-induced neurotoxicity in SH-SY5Y cells.[10] However, similar to other bioactivities, the reproducibility of these neuroprotective effects across different laboratories would benefit from the adoption of standardized cell models and endpoint measurements.

Conclusion

While the bioactivity of this compound remains to be extensively studied and compared across different research settings, the broader class of chalcones demonstrates consistent anti-inflammatory, antioxidant, and neuroprotective potential. The variability in reported efficacy underscores the critical need for standardized experimental protocols to ensure the reproducibility and comparability of findings. By adopting harmonized methodologies for key bioassays, the scientific community can build a more robust and reliable body of evidence to accelerate the translation of these promising natural compounds into clinical applications. Researchers are encouraged to provide detailed descriptions of their experimental procedures, including cell lines, reagent sources, and specific assay conditions, to facilitate future comparative analyses and meta-analyses.

References

Efficacy of Homoeriodictyol chalcone compared to other chalcone compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chalcones, a class of open-chain flavonoids, are precursors to all flavonoids and are abundant in edible plants.[1] They consist of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[2] This unique structure imparts a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1] This guide provides a comparative overview of the efficacy of several prominent chalcone (B49325) compounds, with a focus on Homoeriodictyol chalcone and its analogues, supported by experimental data and detailed methodologies. While specific quantitative efficacy data for this compound is limited in the available literature, this guide draws comparisons with well-characterized chalcones such as Xanthohumol, Licochalcone A, Cardamonin, and Butein to provide a valuable reference for researchers.

Comparative Efficacy Data

The following tables summarize the in vitro efficacy of various chalcone compounds in anticancer and antioxidant assays.

Anticancer Activity of Chalcone Compounds

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values presented below were determined using the MTT assay, a colorimetric assay for assessing cell metabolic activity.

CompoundCancer Cell LineCancer TypeIC50 (µM)Exposure Time (h)Citation(s)
Xanthohumol MDA-MB-231Triple-Negative Breast Cancer6.724[3]
Hs578TTriple-Negative Breast Cancer4.7824[3]
HCT-15Colon Cancer3.624[4]
A-2780Ovarian Cancer0.5248[4]
SKOV3Ovarian Cancer--[4]
OVCAR3Ovarian Cancer--[4]
40-16Colon Cancer4.1, 3.6, 2.624, 48, 72[4]
B16F10Melanoma18.548[5]
MCF-7Breast Cancer1.948[6]
A549Lung Cancer4.7448[6]
Licochalcone A LNCaPProstate Cancer15.73 - 23.35-[7]
22RV1Prostate Cancer15.73 - 23.35-[7]
PC-3Prostate Cancer15.73 - 23.35-[7]
DU145Prostate Cancer15.73 - 23.35-[7]
SKOV3Ovarian Cancer19.2224[8]
Cardamonin MDA-MB-231Triple-Negative Breast Cancer52.885, 33.981, 25.45824, 48, 72[9]
BT549Triple-Negative Breast Cancer40.627, 8.59824, 48[9]
A375Melanoma3.98, 2.4348, 96[3]
SKOV3Ovarian Cancer32.84, 8.10, 8.0424, 48, 78[10]
HepG2Hepatocellular Carcinoma17.172[11]
Butein RS4-11B-cell Acute Lymphoblastic Leukemia22.29-[12]
CEM-C7T-cell Acute Lymphoblastic Leukemia22.89-[12]
CEM-C1T-cell Acute Lymphoblastic Leukemia19.26-[12]
MOLT-4T-cell Acute Lymphoblastic Leukemia20.10-[12]
Antioxidant Activity of Chalcone Compounds

The antioxidant activity of chalcones is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals. A lower IC50 value indicates higher antioxidant potency.

CompoundAntioxidant AssayIC50 (µM)Citation(s)
3'-formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone (FMC) *DPPH radical scavenging50.2[13]
Superoxide radical scavenging56.3[13]
(E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one DPPH radical scavenging8.22 µg/mL[14]
(E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl) prop-2-en-1-one DPPH radical scavenging6.89 µg/mL[14]
(E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one DPPH radical scavenging3.39 µg/mL[14]

Experimental Protocols

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the chalcone compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of inhibition against the compound concentration.[15][16][17][18][19]

G cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with chalcone compounds A->B C Add MTT solution and incubate B->C D Add solubilization solution C->D E Measure absorbance at 570 nm D->E F Calculate IC50 values E->F G cluster_workflow DPPH Assay Workflow A Prepare chalcone solutions B Add DPPH solution A->B C Incubate in the dark B->C D Measure absorbance at 517 nm C->D E Calculate IC50 values D->E G cluster_pathway NF-κB Signaling Pathway Inhibition by Chalcones cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus Gene Pro-inflammatory Gene Expression Nucleus->Gene activates Chalcones Chalcones Chalcones->IKK inhibit Chalcones->Nucleus block translocation IkBa_NFkB IκBα NF-κB Chalcones->IkBa_NFkB:f0 prevent degradation IkBa_NFkB:f1->Nucleus translocates G cluster_pathway PI3K/Akt Signaling Pathway Modulation by Chalcones GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Downstream Cell Proliferation, Survival, Metabolism mTOR->Downstream Chalcones Chalcones Chalcones->PI3K inhibit Chalcones->Akt inhibit

References

Safety Operating Guide

Navigating the Safe Disposal of Homoeriodictyol Chalcone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step guide to the proper disposal of Homoeriodictyol chalcone (B49325), a chalcone compound utilized in various research applications. Adherence to these procedures is crucial for ensuring personnel safety and minimizing environmental impact.

Immediate Safety and Handling

Before beginning any disposal-related activities, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) and Handling Guidelines

ItemSpecification
Gloves Chemical-impermeable gloves (e.g., nitrile rubber).[4][5]
Eye Protection Safety glasses with side-shields or chemical goggles.[4][5]
Body Protection Standard laboratory coat and closed-toe shoes.[4][5]
Respiratory Protection Use in a well-ventilated area or under a fume hood. A respirator may be necessary if dust is generated.[4][6]
Handling Avoid contact with skin and eyes. Prevent dust formation.[4][7]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of waste containing Homoeriodictyol chalcone.

Step 1: Waste Identification and Segregation

  • All materials contaminated with this compound must be treated as hazardous waste. This includes:

    • Pure or residual solid compound.

    • Solutions containing this compound.

    • Contaminated consumables such as gloves, weighing papers, pipette tips, and chromatography materials.[1]

  • Segregate this compound waste from other chemical waste streams to prevent inadvertent and potentially dangerous reactions.[2][8] Halogenated and non-halogenated waste should be kept separate.[5]

Step 2: Waste Collection and Containerization

  • Use a designated and compatible hazardous waste container. Suitable containers are typically made of glass or high-density polyethylene (B3416737) (HDPE) and must have a secure, tight-fitting lid.[5][9]

  • The container must be in good condition, free from cracks or deterioration.[10]

  • Ensure the container is clearly and accurately labeled with "Hazardous Waste" and the full chemical name: "this compound". The date of initial waste accumulation should also be recorded.[9]

  • Do not overfill the container; leave at least one inch of headspace to allow for expansion.[8]

Step 3: Waste Storage (Satellite Accumulation Area)

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[8][9]

  • The SAA should be a cool, dry, and well-ventilated area, away from heat sources, sunlight, and incompatible materials.[2][5]

  • Secondary containment, such as a larger, chemically resistant bin, is recommended to contain any potential leaks.[10]

  • Accumulation time for partially filled containers is typically up to one year, but institutional and local regulations may vary.[8] Once a container is full, it must be removed from the SAA within three days.[8][9]

Step 4: Arranging for Final Disposal

  • The recommended method for the final disposal of chalcone compounds is incineration by a licensed hazardous waste disposal company. This process often involves dissolving or mixing the material with a combustible solvent in a chemical incinerator equipped with an afterburner and scrubber.

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.[1][5] They will have established procedures and contracts with certified disposal contractors.

  • Never attempt to treat or neutralize chemical waste in the laboratory without a validated and approved protocol.[5]

Step 5: Empty Container Disposal

  • An empty container that previously held this compound must also be managed as hazardous waste.[1]

  • To decontaminate the container, triple rinse it with a suitable solvent (e.g., ethanol (B145695) or acetone).[1]

  • The rinsate from the cleaning process must be collected and disposed of as this compound hazardous waste.[1]

Experimental Protocols

The disposal of chemical waste is a regulated operational procedure, not a laboratory experiment. Therefore, there are no experimental protocols for the disposal of this compound. The appropriate and mandatory procedure is to follow the waste management and disposal methods outlined in this guide and by your institution's EHS department, in accordance with local, state, and federal regulations.[11][12]

Disposal Workflow for this compound

G cluster_0 Waste Generation & Segregation cluster_1 Collection & Storage cluster_2 Final Disposal A Generation of Homoeriodictyol Chalcone Waste (Solid, Liquid, Contaminated Materials) B Segregate as Hazardous Chemical Waste A->B C Collect in a Designated, Compatible, and Labeled Waste Container B->C D Store Securely in a Satellite Accumulation Area C->D E Contact Institutional EHS for Waste Pickup D->E F Licensed Contractor Performs Final Disposal (e.g., Incineration) E->F

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Homoeriodictyol Chalcone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling of Homoeriodictyol chalcone (B49325). Our commitment to laboratory safety and responsible chemical management extends beyond product provision, aiming to build deep trust and become your preferred source for chemical handling information. The following procedural guidance is designed to directly address operational questions, ensuring safe and compliant laboratory practices.

Physicochemical and Safety Data

For quick reference, the following table summarizes the key quantitative data for Homoeriodictyol chalcone.

PropertyValue
Appearance Solid, Powder
Molecular Formula C₁₆H₁₄O₆
Molecular Weight 302.28 g/mol
Purity ≥98% (via HPLC)
Storage (Short-term) <+8°C, dry and dark place
Storage (Long-term) -20°C

Hazard Classification: While not classified as a hazardous substance under the Globally Harmonized System (GHS), all waste materials contaminated with this compound should be treated as chemical hazardous waste due to potential harm to the aquatic environment.

Personal Protective Equipment (PPE) Protocol

Strict adherence to the following PPE protocol is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE ItemSpecification
Gloves Chemical impermeable gloves (e.g., nitrile)
Eye Protection Safety glasses or goggles
Lab Coat Standard laboratory coat
Respiratory Protection Use in a well-ventilated area. A respirator is necessary if dust is generated.

Experimental Protocols: Safe Handling and Disposal

The following step-by-step procedures provide a framework for the safe handling and disposal of this compound in a laboratory setting.

Operational Plan: Step-by-Step Handling

  • Preparation:

    • Ensure a designated, clean, and uncluttered workspace is prepared.

    • Verify that all necessary PPE is available and in good condition.

    • Work within a certified chemical fume hood, especially when handling the powder form, to prevent inhalation of dust particles.

  • Weighing and Aliquoting:

    • Use a dedicated, calibrated balance within the fume hood.

    • Handle the powder gently to minimize dust generation.

    • Use appropriate tools (e.g., spatulas) for transferring the compound.

    • Close the primary container immediately after use.

  • In-Experiment Use:

    • When dissolving the compound, add the solvent to the solid to minimize dust.

    • Ensure all containers are clearly labeled with the compound name, concentration, and date.

    • Avoid contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water for at least 15 minutes and seek medical advice.

  • Post-Experiment:

    • Decontaminate the work surface with an appropriate solvent and cleaning agent.

    • Properly store any remaining compound according to the specified storage conditions.

Disposal Plan: Step-by-Step Procedure

  • Waste Segregation:

    • All materials contaminated with this compound (e.g., pipette tips, gloves, weighing paper, empty vials) must be segregated as chemical hazardous waste.

  • Waste Collection:

    • Use a designated, clearly labeled, and sealed waste container for solid waste.

    • Collect liquid waste containing this compound in a separate, compatible, and labeled container.

  • Final Disposal:

    • Dispose of the chemical waste through your institution's official hazardous waste management program.

    • Do not dispose of this compound or its waste down the drain, as it may be harmful to aquatic life.

Visualizing Procedural and Biological Pathways

To further clarify the operational workflow and provide context on the compound's potential biological interactions, the following diagrams have been generated.

G Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_area Prepare Designated Workspace don_ppe Don Appropriate PPE prep_area->don_ppe fume_hood Work in Chemical Fume Hood don_ppe->fume_hood weigh Weigh Compound fume_hood->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate segregate Segregate Contaminated Waste experiment->segregate store Store Unused Compound decontaminate->store collect Collect in Labeled Containers segregate->collect dispose Dispose via Hazardous Waste Program collect->dispose

Caption: Workflow for safe handling and disposal of this compound.

Chalcones are a class of compounds known to interact with various cellular signaling pathways. While the specific pathways modulated by this compound are a subject of ongoing research, the following diagram illustrates a representative pathway, the NF-κB signaling cascade, which is a known target for many chalcone derivatives due to their anti-inflammatory properties.[2][3][4]

G Representative Signaling Pathway Modulated by Chalcones (NF-κB) cluster_stimulus External Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex stimulus->IKK Activates IkappaB_NFkB IκBα-NF-κB Complex IKK->IkappaB_NFkB Phosphorylates IκBα IkappaB IκBα IkappaB->IkappaB_NFkB NFkB NF-κB (p50/p65) NFkB->IkappaB_NFkB NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation IkappaB_NFkB->NFkB IκBα Degradation Releases NF-κB DNA DNA NFkB_n->DNA Transcription Gene Transcription (e.g., COX-2, iNOS, Cytokines) DNA->Transcription Homoeriodictyol This compound Homoeriodictyol->IKK Inhibits

Caption: Representative NF-κB signaling pathway potentially modulated by chalcones.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.